1-Bromopentadecane-1-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H31Br |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
1-bromo(113C)pentadecane |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i15+1 |
InChI Key |
JKOTZBXSNOGCIF-XPOOIHDOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2]Br |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 1-Bromopentadecane-1-13C in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopentadecane-1-13C is a stable isotope-labeled long-chain alkyl halide. Its primary application in scientific research lies in its use as a synthetic precursor for the introduction of a 13C label at a specific position within larger molecules. This targeted labeling is invaluable for a range of analytical techniques, most notably in metabolic tracing studies and for mechanistic investigations using nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the core applications of this compound, complete with experimental insights and data presentation.
Core Applications and Methodologies
The principal utility of this compound is as a starting material for the synthesis of 13C-labeled fatty acids and other long-chain organic molecules. The presence of the heavy carbon isotope allows researchers to track the metabolism and incorporation of these molecules in biological systems.
Synthesis of 13C-Labeled Fatty Acids for Metabolic Tracing
This compound is a key reagent for the synthesis of pentadecanoic acid labeled at the terminal methyl carbon (position 15). While direct literature for this specific synthesis is not prevalent, a well-established analogous reaction is the synthesis of [3-13C]tetradecanoic acid from [1-13C]1-bromododecane[1]. This provides a robust framework for the synthesis of [15-13C]pentadecanoic acid.
This protocol is adapted from the synthesis of 13C-labeled tetradecanoic acid[1].
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Potassium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)
Procedure:
-
Malonic Ester Synthesis:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this, add diethyl malonate dropwise at room temperature with stirring to form the sodiomalonic ester.
-
Add this compound to the reaction mixture and reflux for several hours. The bromide will be displaced by the carbanion of the malonic ester.
-
-
Saponification:
-
To the reaction mixture, add a solution of potassium hydroxide in water.
-
Reflux the mixture to hydrolyze the ester groups to carboxylates.
-
-
Decarboxylation:
-
Acidify the cooled reaction mixture with concentrated hydrochloric acid.
-
Gently heat the mixture to effect decarboxylation, yielding the crude [15-13C]pentadecanoic acid.
-
-
Purification:
-
Extract the product with diethyl ether.
-
Wash the ether extract with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Further purify the [15-13C]pentadecanoic acid by recrystallization or column chromatography.
-
The resulting labeled fatty acid can then be used in cell culture or animal studies to trace its metabolic fate.
Mechanistic Studies via 13C NMR Spectroscopy
The distinct signal of the 13C label in this compound can be a powerful tool for elucidating reaction mechanisms. In reactions where the C-Br bond is cleaved or the alkyl chain undergoes rearrangement, tracking the fate of the labeled carbon via 13C NMR spectroscopy can provide unambiguous evidence for a proposed mechanism.
-
Reaction Setup: Conduct a chemical reaction using this compound as a starting material or reactant.
-
Time-Course Monitoring: At various time points, withdraw aliquots from the reaction mixture.
-
NMR Analysis: Analyze each aliquot by 13C NMR spectroscopy.
-
Signal Tracking: Monitor the disappearance of the signal corresponding to the 13C in the starting material and the appearance of new signals corresponding to the 13C in intermediates and the final product. The chemical shift and coupling constants of the new signals provide structural information about the environment of the labeled carbon.
-
Mechanism Elucidation: Based on the identified intermediates and the final product structure, deduce the reaction mechanism.
Use as an Internal Standard in Quantitative Analysis
Isotopically labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) because they have nearly identical chemical and physical properties to their unlabeled counterparts but are distinguishable by their mass-to-charge ratio. This compound can be used as an internal standard for the accurate quantification of unlabeled 1-Bromopentadecane in various matrices.
-
Sample Preparation: To a known amount of the sample containing unlabeled 1-Bromopentadecane, add a precise amount of this compound.
-
Extraction: Perform the necessary extraction and cleanup steps to isolate the analyte and the internal standard.
-
GC-MS Analysis: Analyze the extracted sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Monitor the ion signals for both the unlabeled 1-Bromopentadecane and the 13C-labeled internal standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample, correcting for any losses during sample preparation and analysis.
Data Presentation
The following tables summarize the key properties of this compound and a hypothetical comparison for its use as an internal standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄¹³CH₃₁Br |
| Molecular Weight | 292.31 g/mol [2] |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C |
| Chemical Purity | Typically ≥95% |
Table 2: Hypothetical GC-MS Data for Quantification of 1-Bromopentadecane
| Sample | Analyte Peak Area (Unlabeled) | Internal Standard Peak Area (13C-labeled) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 105,000 | 100,000 | 1.05 | 1.05 |
| Standard 2 (5 µg/mL) | 510,000 | 100,000 | 5.10 | 5.10 |
| Standard 3 (10 µg/mL) | 1,020,000 | 100,000 | 10.20 | 10.20 |
| Unknown Sample | 357,000 | 100,000 | 3.57 | 3.57 |
Conclusion
This compound is a versatile research chemical with significant potential in the fields of metabolic research, mechanistic organic chemistry, and quantitative analytical chemistry. Its primary role as a synthetic precursor for 13C-labeled fatty acids enables detailed investigations into lipid metabolism. While direct applications in mechanistic and quantitative studies are less documented for this specific molecule, the underlying principles of 13C NMR spectroscopy and its use as an internal standard in mass spectrometry represent valuable potential uses for this isotopically labeled compound. The methodologies and workflows presented in this guide provide a technical framework for researchers and scientists to leverage the capabilities of this compound in their research endeavors.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Bromopentadecane-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methodologies for 1-Bromopentadecane-1-¹³C, a valuable isotopically labeled long-chain alkyl bromide. The following sections detail two primary synthetic routes, complete with experimental protocols, quantitative data, and purification techniques. This document is intended to serve as a practical resource for researchers in organic synthesis, drug development, and metabolic studies.
Synthetic Strategies
Two principal synthetic pathways for the preparation of 1-Bromopentadecane-1-¹³C are presented. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Grignard Carboxylation of Tetradecyl Magnesium Bromide followed by Reduction and Bromination
This route introduces the ¹³C label at the terminal carbon via a Grignard reaction with ¹³CO₂. The resulting carboxylic acid is then reduced to the corresponding alcohol, which is subsequently converted to the final product.
Route 2: Hunsdiecker Reaction of Silver Pentadecanoate-1-¹³C
This pathway involves the synthesis of ¹³C-labeled pentadecanoic acid, followed by its conversion to a silver salt and subsequent brominative decarboxylation.
Experimental Protocols and Data
Route 1: Grignard Carboxylation Pathway
This three-step synthesis is a versatile method for introducing a ¹³C label at the C1 position.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromotetradecane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Carboxylation with ¹³CO₂: The Grignard solution is cooled in an ice bath. A vacuum is applied to the flask, which is then backfilled with ¹³CO₂ gas (commercially available in cylinders) from a balloon or gas burette. This process is repeated to ensure an excess of ¹³CO₂. The reaction is stirred for several hours at room temperature.
-
Work-up: The reaction mixture is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-¹³C-pentadecanoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 75-85% | Estimated based on similar Grignard carboxylation reactions. |
| Purity | >95% (after crystallization) | Typical purity for this type of reaction. |
| ¹³C Enrichment | >99% | Dependent on the isotopic purity of the ¹³CO₂ used. |
Experimental Protocol:
-
Reaction Setup: A solution of 1-¹³C-pentadecanoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours to ensure complete reduction.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 1-¹³C-pentadecanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% | [1][2] |
| Purity | >97% (after purification) | [1][3] |
| ¹³C Enrichment | Maintained from the previous step | Isotopic label is stable under these conditions. |
Experimental Protocol:
-
Reaction Setup: 1-¹³C-Pentadecanol (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.
-
Bromination: Phosphorus tribromide (PBr₃, 0.4-0.5 equivalents) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Work-up: The reaction is quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 1-Bromopentadecane-1-¹³C.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | [4] |
| Purity | >95% (after purification) | [4] |
| ¹³C Enrichment | Maintained from the previous step | Isotopic label is stable under these conditions. |
Route 2: Hunsdiecker Reaction Pathway
This classic reaction provides an alternative route, particularly if ¹³C-labeled pentadecanoic acid is readily available.
Experimental Protocol:
-
Salt Formation: 1-¹³C-Pentadecanoic acid (1.0 equivalent) is dissolved in hot water containing a slight excess of sodium hydroxide to form the sodium salt. A solution of silver nitrate (1.0 equivalent) in water is then added with stirring. The precipitated silver 1-¹³C-pentadecanoate is collected by filtration, washed with water and acetone, and thoroughly dried in a vacuum oven in the absence of light.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~95% | [5][6] |
| Purity | High, used directly in the next step | [5][6] |
Experimental Protocol:
-
Reaction Setup: The dry silver 1-¹³C-pentadecanoate (1.0 equivalent) is suspended in anhydrous carbon tetrachloride in a flask protected from light and equipped with a reflux condenser and a dropping funnel.
-
Reaction: A solution of bromine (1.0 equivalent) in carbon tetrachloride is added dropwise to the suspension. The reaction mixture is then gently refluxed until the evolution of carbon dioxide ceases and the color of bromine disappears.
-
Work-up: The reaction mixture is filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate solution and water, then dried over anhydrous calcium chloride. The solvent is removed by distillation to give the crude product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 50-70% | [5][7][8][9] |
| Purity | >90% (after purification) | [5][7][8][9] |
| ¹³C Enrichment | The ¹³C label is lost as ¹³CO₂ | This route is not suitable for labeling the C1 position. |
Note on Route 2: The Hunsdiecker reaction results in the loss of the carboxyl carbon. Therefore, to synthesize 1-Bromopentadecane-1-¹³C via this route, one would need to start with a precursor labeled at a different position, such that after decarboxylation, the desired labeled carbon is at the C1 position of the bromoalkane. For the synthesis of 1-Bromopentadecane-1-¹³C, Route 1 is the more direct and appropriate method.
Purification Methods
Purification of the final product, 1-Bromopentadecane-1-¹³C, is crucial to remove any unreacted starting materials and byproducts.
Fractional Distillation
Experimental Protocol:
-
Apparatus Setup: The crude 1-Bromopentadecane-1-¹³C is placed in a round-bottom flask with a boiling chip. A fractional distillation apparatus is assembled, including a Vigreux column, a condenser, and a collection flask.
-
Distillation: The distillation is performed under reduced pressure (vacuum) to lower the boiling point and prevent decomposition. The pressure should be carefully controlled, and the temperature of the heating mantle gradually increased.
-
Fraction Collection: The fraction distilling at the expected boiling point for 1-bromopentadecane under the applied vacuum is collected. The boiling point of unlabeled 1-bromopentadecane is approximately 159-160 °C at 5 mmHg.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | ~159-160 °C / 5 mmHg | Physical property of 1-bromopentadecane. |
| Expected Purity | >98% | [10][11][12][13] |
Column Chromatography
Experimental Protocol:
-
Column Packing: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of low polarity. A common eluent for alkyl halides is a mixture of hexane and ethyl acetate, starting with a high hexane ratio (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity if necessary.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [14][15][16][17] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 99:1) | [15][18] |
| Expected Purity | >99% | [14][15][16][17] |
Analytical Characterization
The identity and purity of the synthesized 1-Bromopentadecane-1-¹³C should be confirmed by various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum will show the characteristic isotopic pattern for a monobrominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Visualizations
Synthetic Workflow: Grignard Carboxylation Route
Caption: Synthetic workflow for 1-Bromopentadecane-1-¹³C via the Grignard route.
Purification Workflow
Caption: General purification and analysis workflow for the final product.
References
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. adichemistry.com [adichemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. Hunsdiecker Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Purification [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 17. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 18. Chromatography [chem.rochester.edu]
- 19. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 23. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and physical properties of 1-Bromopentadecane-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthetic methodologies pertinent to 1-Bromopentadecane-1-¹³C. This isotopically labeled long-chain alkyl halide serves as a valuable building block in organic synthesis, particularly in tracer studies and as a precursor for introducing a ¹³C-labeled pentadecyl chain in the development of novel therapeutic agents and research probes.
Chemical Structure and Identification
1-Bromopentadecane-1-¹³C is a saturated, long-chain alkyl halide distinguished by the isotopic enrichment of carbon-13 at the first position of the pentadecane chain. This specific labeling allows for non-destructive tracking and analysis in various chemical and biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure:
¹³CH₃(CH₂)₁₃CH₂Br
The structure consists of a fifteen-carbon straight chain with a bromine atom attached to the ¹³C-labeled terminal carbon.
Physicochemical Properties
The physical and chemical properties of 1-Bromopentadecane-1-¹³C are nearly identical to its unlabeled counterpart, 1-Bromopentadecane. The slight increase in molecular weight due to the ¹³C isotope has a negligible effect on its bulk physical properties.
| Property | Value | Reference |
| CAS Number | 2708283-81-0 | [1] |
| Molecular Formula | ¹³C¹²C₁₄H₃₁Br | [2] |
| Molecular Weight | 292.31 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C | [1][3] |
| Chemical Purity | ≥95% | [2][3] |
Physical Properties of Unlabeled 1-Bromopentadecane:
| Property | Value | Reference |
| CAS Number | 629-72-1 | [3] |
| Melting Point | 17-19 °C | [4] |
| Boiling Point | 159-160 °C at 5 mmHg | [4] |
| Density | 1.005 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.461 | [4] |
Experimental Protocols
The synthesis of 1-Bromopentadecane-1-¹³C involves the conversion of a ¹³C-labeled precursor, typically 1-pentadecanol-1-¹³C, into the corresponding bromoalkane. Several established methods for the bromination of primary alcohols can be adapted for this purpose. Below are detailed methodologies for three common approaches.
Method 1: Synthesis via Hydrogen Bromide
This is a classic and straightforward method for converting primary alcohols to alkyl bromides.
Materials:
-
1-Pentadecanol-1-¹³C
-
48% aqueous Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Pentadecanol-1-¹³C (1 equivalent) and 48% aqueous HBr (2-3 equivalents).
-
Slowly add concentrated H₂SO₄ (catalytic amount, ~0.2 equivalents) to the stirring mixture. The addition is exothermic and should be done cautiously in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add dichloromethane to extract the organic product.
-
Wash the organic layer sequentially with distilled water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromopentadecane-1-¹³C.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Method 2: Synthesis using Phosphorus Tribromide
Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.
Materials:
-
1-Pentadecanol-1-¹³C
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl ether or Dichloromethane
-
Ice-cold distilled water
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Pentadecanol-1-¹³C (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath.
-
Slowly add PBr₃ (0.33-0.4 equivalents) dropwise to the stirring solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation.
Method 3: Appel Reaction
The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using triphenylphosphine and a halogen source.
Materials:
-
1-Pentadecanol-1-¹³C
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a solution of 1-Pentadecanol-1-¹³C (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate to obtain the crude 1-Bromopentadecane-1-¹³C.
-
Purify the product by column chromatography on silica gel using a hexane-based eluent.
Analytical Characterization
The successful synthesis and purity of 1-Bromopentadecane-1-¹³C must be confirmed through various analytical techniques.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR is the primary method to confirm the position and enrichment of the isotopic label. The spectrum will show a significantly enhanced signal for the carbon at the C1 position. The chemical shift of the ¹³C-labeled carbon will be in the typical range for a carbon attached to a bromine atom (approximately 30-40 ppm).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR can be used to confirm the overall structure of the molecule. The protons on the ¹³C-labeled carbon will exhibit coupling to the ¹³C nucleus (¹J_CH), resulting in a characteristic splitting pattern that is absent in the unlabeled compound.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the labeled compound. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled 1-bromopentadecane. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 1-Bromopentadecane-1-¹³C.
Caption: General workflow for the synthesis and characterization of 1-Bromopentadecane-1-¹³C.
Applications in Research and Development
1-Bromopentadecane-1-¹³C is a versatile tool for researchers in several fields:
-
Metabolic Tracing: The ¹³C label allows for the tracking of the pentadecyl chain in biological systems to study lipid metabolism and fatty acid uptake.
-
Drug Development: It can be used as a starting material for the synthesis of ¹³C-labeled drug candidates, enabling detailed pharmacokinetic and pharmacodynamic studies.
-
Mechanistic Studies: In organic chemistry, it can be employed to elucidate reaction mechanisms involving long-chain alkyl groups. 1-Bromopentadecane has been used as a reagent in the synthesis of bioactive components of marine sponges.[4]
-
Material Science: Incorporation of 1-bromopentadecane into mixed monolayers has been investigated at the air-water interface.[4]
Safety and Handling
1-Bromopentadecane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of 1-Bromopentadecane-1-¹³C for scientific professionals. The detailed protocols and characterization methods outlined herein are intended to facilitate its synthesis and application in advanced research and development projects.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
A Comprehensive Technical Guide to Procuring and Utilizing 1-Bromopentadecane-1-¹³C in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and potential applications of 1-Bromopentadecane-1-¹³C. This isotopically labeled compound serves as a valuable precursor for the synthesis of ¹³C-labeled fatty acids, enabling detailed investigation into metabolic pathways, drug metabolism, and the fate of lipid molecules in biological systems.
Procuring 1-Bromopentadecane-1-¹³C: A Comparative Supplier Analysis
Several reputable suppliers offer 1-Bromopentadecane-1-¹³C for laboratory use. The following table summarizes key quantitative data from various suppliers to facilitate an informed purchasing decision. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier/Brand | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Quantity |
| C/D/N Isotopes | C-5130 | 2708283-81-0 | 292.31 | 99 atom % ¹³C | 95% | 0.5 g |
| CymitQuimica (distributor for Cluzeau) | 3U-C5130 | 2708283-81-0 | 290.16 | 99 atom % ¹³C | Not specified | 500mg |
| CymitQuimica (distributor for Biosynth) | Not specified | 2708283-81-0 | 292.31 | Not specified | Min. 95% | Not specified |
| Toronto Research Chemicals (TRC) | Not specified | 2708283-81-0 | Not specified | Not specified | Not specified | Not specified |
Physical Properties of Unlabeled 1-Bromopentadecane
The physical properties of the unlabeled analogue, 1-bromopentadecane, provide a useful reference for handling and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₁Br | [1][2] |
| Molecular Weight | 291.31 g/mol | [1] |
| Boiling Point | 159-160 °C at 5 mmHg | [1][2] |
| Melting Point | 17-19 °C | [1][2] |
| Density | 1.005 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.461 | [1][2] |
Experimental Protocols: Synthesis and Application
Protocol 1: Synthesis of [1-¹³C]Palmitic Acid
This protocol outlines a plausible synthetic route to [1-¹³C]Palmitic Acid from 1-Bromopentadecane-1-¹³C. This method is based on standard organic chemistry principles for chain elongation of alkyl halides.
Materials:
-
1-Bromopentadecane-1-¹³C
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
-
Standard laboratory glassware for Grignard reaction and workup
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-Bromopentadecane-1-¹³C in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle stirring. The reaction is initiated, which is typically indicated by a slight warming of the flask and the disappearance of the magnesium. The reaction is allowed to proceed until the magnesium is consumed, forming the Grignard reagent, [1-¹³C]pentadecylmagnesium bromide.
-
Carboxylation: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath. Crushed dry ice (solid CO₂) is then added portion-wise to the stirred solution. The Grignard reagent reacts with the CO₂ to form the magnesium salt of [1-¹³C]palmitic acid.
-
Acidification and Extraction: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1M HCl. This protonates the carboxylate salt to form [1-¹³C]palmitic acid. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude [1-¹³C]palmitic acid. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Metabolic Labeling and Fate Analysis of [1-¹³C]Palmitic Acid in Cell Culture
This protocol describes a general workflow for using the synthesized [1-¹³C]Palmitic Acid to trace its metabolic fate in a cell culture model.
Materials:
-
Cultured cells of interest (e.g., cancer cell line, primary hepatocytes)
-
Cell culture medium and supplements
-
[1-¹³C]Palmitic acid, complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry analysis
-
Instrumentation for lipid analysis (e.g., GC-MS, LC-MS/MS)
Methodology:
-
Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of [1-¹³C]palmitic acid complexed to fatty acid-free BSA. This is then added to the cell culture medium to achieve the desired final concentration.
-
Cell Seeding and Incubation: Seed the cells in culture plates and allow them to adhere and grow to the desired confluency. Replace the standard culture medium with the medium containing [1-¹³C]palmitic acid.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation and metabolism of the labeled fatty acid.
-
Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS and then harvest them. Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
-
Analysis of Labeled Lipids: Analyze the extracted lipids using mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify the incorporation of the ¹³C label into various lipid species, such as phospholipids, triglycerides, and cholesterol esters. This will reveal the metabolic pathways through which the labeled palmitic acid has been processed.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Procurement workflow for acquiring laboratory chemicals.
Caption: Workflow from synthesis to metabolic labeling.
Caption: Conceptual metabolic pathways for labeled palmitate.
References
A Researcher's In-depth Guide to 13C Isotopic Labeling in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental design, and analytical methodologies for utilizing 13C isotopic labeling in metabolic tracer studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively implement this powerful technique for elucidating metabolic pathways and quantifying cellular fluxes.
Core Principles of 13C Isotopic Labeling
Stable isotope tracing using 13C has become a cornerstone of metabolic research, offering a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. The fundamental principle involves introducing a substrate, or "tracer," enriched with the stable isotope 13C into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By tracking the distribution and incorporation of these heavy isotopes, researchers can map the flow of carbon through metabolic networks, identify active pathways, and quantify the rates of metabolic reactions, a technique known as Metabolic Flux Analysis (MFA).[1][2][3]
The choice of the 13C-labeled tracer is a critical aspect of experimental design, as it directly influences the precision with which specific metabolic fluxes can be determined.[4][5][6] Different tracers, such as uniformly labeled glucose ([U-13C]glucose) or specifically labeled variants like [1,2-13C]glucose, will produce distinct labeling patterns in downstream metabolites, providing unique insights into different pathways.[4] For instance, [1,2-13C]glucose is particularly effective for resolving fluxes through glycolysis and the pentose phosphate pathway (PPP).[4] In contrast, [U-13C5]glutamine is often the preferred tracer for interrogating the tricarboxylic acid (TCA) cycle.[4][6]
A key concept in 13C tracer studies is achieving an "isotopic steady state," a condition where the isotopic enrichment of intracellular metabolites becomes constant over time.[7] The time required to reach this state varies depending on the turnover rate of the metabolites and the specific pathways being investigated. For example, glycolytic intermediates typically reach isotopic steady state within minutes, while TCA cycle intermediates may take several hours.[7]
Data Presentation: Quantitative Comparison of 13C Tracers
The selection of an appropriate 13C tracer is paramount for the success of a metabolic flux analysis study. The following tables summarize quantitative data on the performance of various glucose and glutamine tracers in determining fluxes in central carbon metabolism.
| Tracer | Pathway(s) with Highest Precision | Relative Performance Score * |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway, Overall Network | 1.00 (Reference) |
| [2-13C]glucose | Glycolysis, Pentose Phosphate Pathway | 0.95 |
| [3-13C]glucose | Glycolysis, Pentose Phosphate Pathway | 0.92 |
| [1-13C]glucose | Glycolysis | 0.85 |
| [U-13C6]glucose | TCA Cycle | 0.78 |
| [U-13C5]glutamine | TCA Cycle | 1.20 |
| [1,2-13C2]glutamine | TCA Cycle | 1.15 |
| [3,4-13C2]glutamine | TCA Cycle | 1.12 |
*Relative Performance Score is a normalized value based on the precision of flux estimations, with [1,2-13C2]glucose set as the reference for glucose tracers and higher values indicating better precision for the specified pathway. Data compiled from computational evaluations of tracer performance in mammalian cells.[4][5][6]
| Metabolite | Tracer | Observed Mass Isotopomer Distribution (M+n) | Primary Pathway(s) Illuminated |
| 3-Phosphoglycerate (3PG) | [1,2-13C]glucose | M+0, M+1, M+2 | Glycolysis vs. Pentose Phosphate Pathway |
| Citrate | [U-13C]glucose | M+2, M+3, M+4, M+5, M+6 | TCA Cycle, Pyruvate Carboxylase Activity |
| Citrate | [U-13C]glutamine | M+4, M+5 | TCA Cycle, Reductive Carboxylation |
| Malate | [U-13C]glucose | M+2, M+3, M+4 | TCA Cycle, Anaplerosis |
| Malate | [U-13C]glutamine | M+3, M+4 | TCA Cycle |
This table illustrates the expected major mass isotopomers for key metabolites when using common 13C tracers, providing a basis for interpreting labeling patterns.[8][9][10] The "M+n" notation indicates a metabolite with 'n' carbon atoms labeled with 13C.
Experimental Protocols
13C Labeling of Adherent Mammalian Cells and Metabolite Extraction
This protocol outlines the general steps for labeling adherent mammalian cells with a 13C-tracer and subsequent metabolite extraction for mass spectrometry analysis.
Materials:
-
Culture medium deficient in the nutrient to be used as a tracer (e.g., glucose-free DMEM)
-
13C-labeled tracer (e.g., [U-13C]glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
Pre-incubation: One hour before introducing the tracer, replace the growth medium with fresh medium containing dFBS. This step helps to deplete the unlabeled nutrient pools.[1]
-
Tracer Introduction: At the start of the labeling period, aspirate the medium and quickly wash the cells once with the tracer-free medium. Immediately add the pre-warmed labeling medium containing the 13C-tracer and dFBS.
-
Incubation: Incubate the cells for the desired period to achieve isotopic steady state. This time will vary depending on the pathway of interest (e.g., minutes for glycolysis, hours for the TCA cycle).[7]
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Instantly quench metabolism by adding liquid nitrogen directly to the plate.
-
Add pre-chilled 80% methanol to the frozen cells.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization of polar metabolites for GC-MS analysis.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS instrument
Procedure:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate with shaking to protect carbonyl groups.
-
Silylation: Add MSTFA with 1% TMCS to the sample to derivatize hydroxyl and amine groups, increasing their volatility. Incubate at a raised temperature.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the metabolites based on their volatility and interaction with the column stationary phase. The mass spectrometer then fragments the eluted metabolites and detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.[2][4]
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows in 13C tracer studies.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
safety precautions and handling guidelines for 1-Bromopentadecane-1-13C
An In-depth Technical Guide to Safety Precautions and Handling of 1-Bromopentadecane-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound, a stable isotope-labeled compound used in scientific research. While the carbon-13 isotope itself is non-radioactive and poses no radiological threat, the chemical properties of the parent molecule, 1-bromopentadecane, require careful handling to ensure laboratory safety.
Physicochemical Data
The key physical and chemical properties of 1-Bromopentadecane are summarized below. The isotopic labeling with Carbon-13 results in a negligible change to these values.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₁Br | [1] |
| Molecular Weight | ~291.31 g/mol (unlabeled) | [1] |
| Appearance | Clear to yellow liquid or solid | [1] |
| Melting Point | 18 - 19 °C / 64.4 - 66.2 °F | [1] |
| Boiling Point | 159 - 160 °C / 318.2 - 320 °F @ 5 mmHg | [1] |
| Flash Point | 110 °C / 230 °F | [1] |
| Density | 1.005 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water. | [3] |
Hazard Identification and GHS Classification
Based on the available data for 1-bromopentadecane, the compound is classified as follows:
-
Skin Irritation: Category 2[4]
-
Serious Eye Irritation: Category 2A[4]
-
Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Experimental Protocols for Safe Handling
Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All work should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, such as heating or agitation, a certified chemical fume hood is mandatory.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
Handling and Storage
-
General Handling: Avoid direct contact with skin and eyes.[1] Do not breathe vapors or mists.[1] After handling, wash hands and any exposed skin thoroughly.
-
Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly sealed to prevent moisture ingress and contamination. Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Waste Disposal
-
Chemical Waste: All waste materials, including contaminated consumables and unused product, must be disposed of as hazardous chemical waste.
-
Regulations: Disposal must be in accordance with all applicable local, regional, and national regulations. Do not dispose of this chemical into the sewer system.
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[1]
-
Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection if vapors are present. Ensure adequate ventilation.
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][5] For large spills, dike the area to prevent spreading and contact the appropriate emergency response team.
Visualized Workflows and Safety Concepts
Caption: A standard laboratory workflow for handling hazardous chemicals.
Caption: The hierarchy of controls for minimizing chemical exposure.
References
A Comprehensive Technical Guide to the Solubility of 1-Bromopentadecane-1-13C in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromopentadecane-1-13C, a critical isotopically labeled long-chain haloalkane utilized in various research and development applications. Understanding its solubility is paramount for designing and executing experiments, particularly in drug delivery systems, metabolic studies, and as a tracer in complex organic matrices. Due to the isotopic labeling, the solubility of this compound is considered to be virtually identical to its unlabeled counterpart, 1-bromopentadecane.
Core Principles of Solubility
The solubility of 1-bromopentadecane is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. 1-Bromopentadecane is a largely nonpolar molecule due to its long fifteen-carbon alkyl chain. While the carbon-bromine bond introduces a slight dipole moment, the nonpolar character of the hydrocarbon tail dominates its overall properties.
Consequently, 1-bromopentadecane and its isotopically labeled form are readily soluble in nonpolar organic solvents where the primary intermolecular interactions are van der Waals forces, similar to those present in the solute itself.[1][2][3] Conversely, it exhibits poor solubility in highly polar solvents, such as water, where strong hydrogen bonding is the predominant intermolecular force.[1][3][4] The energy required to disrupt the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker van der Waals interactions between 1-bromopentadecane and water molecules.[3][4]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented, the following table provides a representative overview of its expected solubility in various organic solvents based on data from analogous long-chain bromoalkanes such as 1-bromododecane, 1-bromotetradecane, and 1-bromohexadecane.[5][6][7][8][9][10][11]
| Solvent | Solvent Type | Expected Solubility of 1-Bromopentadecane |
| Hexane | Nonpolar | Soluble |
| Benzene | Nonpolar | Soluble[8] |
| Diethyl Ether | Nonpolar | Soluble[9][12] |
| Chloroform | Nonpolar | Soluble[8][11][13] |
| Acetone | Polar Aprotic | Soluble[8][10] |
| Ethanol | Polar Protic | Soluble[5][6][9] |
| Methanol | Polar Protic | Slightly Soluble |
| Water | Polar Protic | Insoluble[5][7][14] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a long-chain haloalkane like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment.
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., hexane, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for the labeled compound)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visible to ensure saturation.
-
Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously using a vortex mixer for a predetermined period to facilitate dissolution.
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours), with intermittent shaking, to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant using a micropipette.
-
Dilute the aliquot with a known volume of the same organic solvent in a volumetric flask to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument (e.g., GC-MS).
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Solubility Principles
The following diagrams illustrate the fundamental principles governing the solubility of this compound.
Caption: Logical workflow illustrating the "like dissolves like" principle for 1-Bromopentadecane solubility.
Caption: A generalized experimental workflow for determining the solubility of 1-Bromopentadecane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 1-Bromododecane | 143-15-7 [chemicalbook.com]
- 8. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]
- 9. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
- 10. ensince.com [ensince.com]
- 11. chembk.com [chembk.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 1-Bromotetradecane, 98% | Fisher Scientific [fishersci.ca]
Unlocking Biochemical Pathways: A Technical Guide to the Research Applications of 1-Bromopentadecane-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of biochemical research, the ability to trace, quantify, and perturb metabolic and signaling pathways is paramount. Isotopically labeled molecules serve as powerful tools to unravel these complex biological processes. 1-Bromopentadecane-1-13C, a long-chain alkyl halide with a stable isotope at the first carbon position, presents a unique opportunity for multifaceted research applications. Its aliphatic chain mimics endogenous fatty acids, while the bromo- functional group and the 13C label provide distinct handles for tracing its metabolic fate and for use as a chemical probe. This technical guide explores the potential research applications of this compound in biochemistry, providing detailed experimental protocols and data interpretation strategies.
Tracing the Metabolic Fate of Long-Chain Alkyl Halides
While not a canonical fatty acid, the structural similarity of 1-Bromopentadecane to pentadecanoic acid suggests it may enter related metabolic pathways. The 13C label at the C1 position allows for precise tracking of its transformation within a biological system. Potential metabolic routes include enzymatic dehalogenation to form a fatty alcohol, followed by oxidation to a fatty aldehyde and then a carboxylic acid. Alternatively, it may undergo conjugation with glutathione, a key detoxification pathway for electrophilic compounds.
Potential Metabolic Pathways of this compound
The following diagram illustrates the hypothetical metabolic conversion of this compound.
Experimental Protocol: Tracing Metabolism in Cell Culture
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., hepatocytes for xenobiotic metabolism) to 80% confluency.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Treat the cells with a final concentration of 10-50 µM this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Separate the polar and non-polar metabolites using a liquid-liquid extraction method (e.g., with chloroform and water).
-
-
LC-MS/MS Analysis:
-
Analyze the polar and non-polar fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a C18 column for the separation of non-polar metabolites and a HILIC column for polar metabolites.
-
Monitor for the predicted masses of this compound and its potential metabolites, accounting for the +1 mass shift due to the 13C label.
-
Metabolic Flux Analysis
The 13C label in this compound enables its use in metabolic flux analysis (MFA) to quantify the rate of its conversion through different metabolic pathways. By measuring the incorporation of the 13C label into downstream metabolites over time, researchers can determine the flux through specific enzymatic reactions.
Quantitative Data from a Hypothetical Metabolic Flux Experiment
The following table summarizes hypothetical data from an MFA experiment tracking the metabolism of this compound in a cellular model.
| Time (hours) | This compound (nmol/10^6 cells) | Pentadecan-1-ol-1-13C (nmol/10^6 cells) | Pentadecanoic Acid-1-13C (nmol/10^6 cells) | Glutathione Conjugate-13C (nmol/10^6 cells) |
| 0 | 50.0 | 0.0 | 0.0 | 0.0 |
| 2 | 42.5 | 3.2 | 0.8 | 3.5 |
| 6 | 28.0 | 8.9 | 2.5 | 10.6 |
| 12 | 15.3 | 12.1 | 5.4 | 17.2 |
| 24 | 5.1 | 10.5 (further metabolized) | 8.9 (incorporated) | 20.5 (exported) |
Experimental Protocol: 13C Metabolic Flux Analysis
-
Experimental Setup:
-
Perform a time-course experiment as described in the previous protocol.
-
Include multiple biological replicates for each time point.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare and analyze samples as previously described.
-
Generate standard curves for the parent compound and any available metabolite standards to enable absolute quantification.
-
-
Data Analysis and Flux Calculation:
-
Integrate the peak areas for each 13C-labeled metabolite at each time point.
-
Use the standard curves to convert peak areas to concentrations.
-
Apply metabolic modeling software (e.g., INCA, Metran) to calculate the flux rates through the different metabolic pathways based on the time-dependent changes in metabolite concentrations.
-
Activity-Based Protein Profiling (ABPP)
The electrophilic nature of the C1 carbon due to the bromine leaving group makes 1-Bromopentadecane a potential tool for activity-based protein profiling (ABPP). This technique uses reactive chemical probes to covalently label the active sites of enzymes. By using the 13C-labeled version, researchers can identify protein targets that interact with and are potentially alkylated by this long-chain alkyl halide. This is particularly useful for identifying enzymes involved in its metabolism, such as dehalogenases or glutathione S-transferases, or other proteins with reactive nucleophilic residues in their active sites.
Workflow for Protein Target Identification using this compound
The following diagram outlines the experimental workflow for identifying protein targets of this compound.
Experimental Protocol: Protein Alkylation and Mass Spectrometry Analysis
-
Protein Labeling:
-
Treat live cells or cell lysates with this compound (10-100 µM) for a defined period (e.g., 1-4 hours).
-
Include a control group treated with a vehicle (e.g., DMSO).
-
-
Protein Preparation:
-
Lyse the cells (if treated live) and quantify the protein concentration.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (this step is to block non-specific alkylation during sample processing, the primary alkylation of interest having occurred in the live cells/lysate).
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Perform data-dependent acquisition to fragment peptides for sequencing.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specifically search for a variable modification on nucleophilic amino acid residues (e.g., Cys, His, Lys) corresponding to the addition of a pentadecyl-1-13C group (+211.23 Da).
-
Compare the results from the treated and control samples to identify proteins that are specifically labeled by this compound.
-
Hypothetical Mass Spectrometry Data Summary
The following table presents a hypothetical summary of proteins identified as targets of this compound.
| Protein ID | Gene Name | Labeled Peptide Sequence | Modified Residue | Fold Enrichment (Treated/Control) |
| P09211 | GSTP1 | IIGK(13C-pentadecyl)ISFYLSQLVDEG | K101 | 25.4 |
| P08263 | GSTA1 | VLEK(13C-pentadecyl)DIRQGR | K44 | 18.9 |
| Q9Y6Q9 | DHRS3 | GAC(13C-pentadecyl)VVTGSSGIG | C11 | 12.1 |
| P14618 | FABP4 | VSE(13C-pentadecyl)FKDAYK | C117 | 8.5 |
Investigating Fatty Acid Signaling Pathways
Long-chain fatty acids are known to act as signaling molecules by binding to and activating specific receptors, such as CD36 and GPR40 (FFAR1). Due to its structural similarity to a saturated fatty acid, 1-Bromopentadecane could potentially interact with these receptors, either as an agonist or an antagonist. The 13C label can be used to confirm binding and to trace its influence on downstream signaling events.
CD36 Signaling Pathway
The CD36 receptor is a scavenger receptor that facilitates the uptake of long-chain fatty acids and initiates intracellular signaling cascades.
GPR40 (FFAR1) Signaling Pathway
GPR40 is a G-protein coupled receptor that is activated by medium and long-chain fatty acids, leading to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion in pancreatic beta cells.
Experimental Protocol: Investigating Receptor Activation
-
Cell-Based Assays:
-
Use cell lines overexpressing the receptor of interest (e.g., HEK293 cells transfected with CD36 or GPR40).
-
Treat the cells with varying concentrations of this compound.
-
Measure downstream signaling events, such as:
-
For GPR40: Intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
For CD36: Phosphorylation of downstream kinases (e.g., ERK, AMPK) by Western blotting.
-
-
-
Binding Assays:
-
Perform competitive binding assays using a known radiolabeled or fluorescently labeled ligand for the receptor and increasing concentrations of this compound to determine its binding affinity.
-
Conclusion
1-Bromopentadecane-1-13C material safety data sheet (MSDS) information
This document provides a comprehensive overview of the material safety data for 1-Bromopentadecane-1-¹³C, compiled for researchers, scientists, and professionals in drug development. The information presented is primarily based on the material safety data sheet (MSDS) of the unlabeled analogue, 1-bromopentadecane, as specific safety data for the ¹³C-labeled compound is not extensively available. The isotopic labeling is not expected to significantly alter the chemical's hazardous properties.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of 1-bromopentadecane is presented below. This data is essential for safe handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₁Br | [1] |
| Molecular Weight | 291.31 g/mol | [1] |
| Appearance | Colorless to clear or yellow liquid | [2][3] |
| Melting Point | 17-19 °C (lit.) | |
| Boiling Point | 159-160 °C at 5 mmHg (lit.) | |
| Density | 1.005 g/mL at 25 °C (lit.) | |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.461 (lit.) | |
| Vapor Pressure | <1 mmHg at 20 °C | |
| Vapor Density | 10.1 (vs air) | |
| Solubility | Insoluble in water. Soluble in chloroform and slightly soluble in methanol. | [5][6] |
Section 2: Hazard Identification and Safety Precautions
1-Bromopentadecane is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning[1]
Precautionary Measures:
To ensure the safe handling of 1-Bromopentadecane-1-¹³C, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls: Ensure adequate ventilation in the work area.[7]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if vapors or mists are generated, use a suitable respirator.[3]
-
Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[7] Wash hands thoroughly after handling.
Section 3: Experimental Protocols - First Aid Measures
In the event of exposure to 1-Bromopentadecane-1-¹³C, the following first-aid protocols should be immediately implemented.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[6] |
Section 4: Accidental Release Measures
In the case of a spill or accidental release, the following workflow should be followed to mitigate the hazard and ensure proper cleanup.
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity and stability of 1-Bromopentadecane-1-¹³C.
| Parameter | Recommendation |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[7] Recommended storage temperature is 2-8°C.[5] |
| Stability | Stable under normal conditions.[4][7] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[4][7] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3][4] |
| Hazardous Polymerization | Hazardous polymerization does not occur.[4][7] |
Section 6: Toxicological and Ecological Information
-
Acute Toxicity: No acute toxicity information is available for this product.[6] The toxicological properties have not been fully investigated.[3]
-
Mutagenic Effects: No information available.[3]
-
Reproductive Effects: No information available.[3]
-
STOT - Single Exposure: May cause respiratory irritation.[1]
-
STOT - Repeated Exposure: No information available.[3]
-
Ecotoxicity: Harmful to aquatic life with long-lasting effects.[1] The product is insoluble in water and may persist in the environment.[6]
This guide is intended to provide essential safety information. It is imperative that all users of 1-Bromopentadecane-1-¹³C consult the full Material Safety Data Sheet for the unlabeled compound and adhere to all institutional and regulatory safety guidelines.
References
- 1. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-BROMOPENTADECANE CAS#: 629-72-1 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-Bromopentadecane-1-¹³C: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 1-Bromopentadecane-1-¹³C, a stable isotope-labeled long-chain alkyl halide. While direct discovery and historical context for this specific isotopologue are not extensively documented in peer-reviewed literature, this guide consolidates available information on its synthesis, characterization, and potential applications, drawing parallels from closely related labeled compounds.
Introduction and Historical Context
Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The substitution of a carbon-12 atom with its stable, heavier isotope, carbon-13 (¹³C), allows for the non-radioactive tracing of molecules through complex biological and chemical systems. This is particularly valuable in drug development for metabolism and pharmacokinetic studies, as well as in fundamental research to elucidate reaction mechanisms and metabolic pathways.
While the unlabeled 1-bromopentadecane has been a known chemical entity for many years, used in various organic syntheses, the targeted synthesis of its ¹³C-labeled counterpart, 1-Bromopentadecane-1-¹³C, is a more recent development driven by the increasing sophistication of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Commercial availability of this compound indicates its utility as a specialized reagent in organic synthesis and for the structural analysis of various molecules.[1] The primary application of such a molecule is as a labeled starting material for the synthesis of more complex ¹³C-labeled tracer molecules, particularly lipids and their derivatives, for use in lipidomics and metabolic flux analysis.
Physicochemical Properties
The bulk physicochemical properties of 1-Bromopentadecane-1-¹³C are expected to be nearly identical to its unlabeled analog. The single neutron difference in one carbon atom results in a negligible change in properties such as boiling point, melting point, and solubility.
| Property | Value |
| Molecular Formula | ¹³C¹²C₁₄H₃₁Br |
| Molecular Weight | ~292.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 322 °C (unlabeled) |
| Melting Point | 17-19 °C (unlabeled) |
| Density | 1.005 g/mL at 25 °C (unlabeled) |
Synthesis of 1-Bromopentadecane-1-¹³C
Proposed Synthetic Pathway
The synthesis involves a two-step process starting from the commercially available 1,14-tetradecanediol and a ¹³C-labeled cyanide source.
Caption: Proposed synthetic pathway for 1-Bromopentadecane-1-¹³C.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 14-Bromotetradecan-1-ol
-
To a stirred solution of 1,14-tetradecanediol (1.0 eq) in toluene at 0 °C, add hydrobromic acid (48%, 1.2 eq) and a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux for 48 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 14-bromotetradecan-1-ol.
Step 2: Synthesis of [1-¹³C]Pentadecanenitrile
-
Dissolve 14-bromotetradecan-1-ol (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add potassium cyanide-¹³C (K¹³CN, 1.1 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude [1-¹³C]pentadecanenitrile, which can be used in the next step without further purification.
Step 3: Hydrolysis to [1-¹³C]Pentadecanoic Acid
-
Add a mixture of sulfuric acid and water (2:1 v/v) to the crude [1-¹³C]pentadecanenitrile.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield [1-¹³C]pentadecanoic acid.
Step 4: Reduction to [1-¹³C]Pentadecan-1-ol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of [1-¹³C]pentadecanoic acid (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield [1-¹³C]pentadecan-1-ol.
Step 5: Bromination to 1-Bromopentadecane-1-¹³C
-
Dissolve [1-¹³C]pentadecan-1-ol (1.0 eq) in anhydrous diethyl ether containing a catalytic amount of pyridine.
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-Bromopentadecane-1-¹³C.
Characterization and Data Presentation
The successful synthesis and isotopic enrichment of 1-Bromopentadecane-1-¹³C would be confirmed by ¹³C NMR spectroscopy and mass spectrometry.
¹³C NMR Spectroscopy
The key feature in the proton-decoupled ¹³C NMR spectrum of 1-Bromopentadecane-1-¹³C is the significantly enhanced signal intensity of the C1 carbon due to the ¹³C enrichment. The chemical shifts of the other carbon atoms will be very similar to the unlabeled compound.
Table of Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C1 | ~33.9 (Intense Signal) |
| C2 | ~32.8 |
| C3 | ~28.7 |
| C4-C12 | ~29.3-29.7 (overlapping signals) |
| C13 | ~28.1 |
| C14 | ~22.7 |
| C15 | ~14.1 |
Mass Spectrometry
Mass spectrometry provides definitive evidence of isotopic incorporation. In the mass spectrum, the molecular ion peak (M⁺) and the fragment ions containing the C1 carbon will be shifted by +1 m/z unit compared to the unlabeled compound.
Table of Expected Mass Spectrometry Data (Electron Ionization)
| Ion | Expected m/z (Unlabeled) | Expected m/z (¹³C-labeled) |
| [M]⁺ | 290/292 (¹²C₁₅H₃₁⁷⁹Br / ¹²C₁₅H₃₁⁸¹Br) | 291/293 (¹³C¹²C₁₄H₃₁⁷⁹Br / ¹³C¹²C₁₄H₃₁⁸¹Br) |
| [M-Br]⁺ | 211 | 212 |
| [C₄H₈Br]⁺ | 135/137 | 136/138 |
Applications in Research and Drug Development
1-Bromopentadecane-1-¹³C serves as a valuable building block for the synthesis of a wide array of ¹³C-labeled molecules for tracer studies.
Metabolic Labeling and Lipidomics
A primary application is in the field of lipidomics, where it can be used to synthesize ¹³C-labeled fatty acids. These labeled fatty acids can then be introduced to cell cultures or in vivo models to trace their metabolic fate.
Caption: Workflow for using 1-Bromopentadecane-1-¹³C in lipidomics.
By tracking the incorporation of the ¹³C label into various lipid species, researchers can quantify the rates of fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. This information is critical for understanding the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and cardiovascular disease.
Drug Development
In drug development, ¹³C-labeled compounds are used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) for pharmacokinetic studies. Synthesizing a drug candidate with a ¹³C label allows for its precise quantification in biological matrices, as it co-elutes with the unlabeled drug but is distinguishable by its mass. While 1-Bromopentadecane-1-¹³C itself is not a drug, it can be a key starting material for the synthesis of ¹³C-labeled drug molecules that contain a long alkyl chain.
Conclusion
1-Bromopentadecane-1-¹³C is a specialized chemical tool with significant potential in metabolic research and drug development. While its own history is not extensively detailed, its utility as a precursor for ¹³C-labeled fatty acids and other long-chain molecules is clear. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and scientists to effectively utilize this compound in their studies, contributing to a deeper understanding of complex biological systems. The continued development and application of such isotopically labeled molecules will undoubtedly fuel future discoveries in the life sciences.
References
Methodological & Application
Application Notes & Protocols for 1-Bromopentadecane-1-¹³C as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research and development, particularly in the pharmaceutical and environmental sciences. The accuracy and reliability of these measurements are paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to enhance the precision and accuracy of quantitative MS assays.[1][2] 1-Bromopentadecane-1-¹³C is a valuable internal standard for the quantification of 1-bromopentadecane and other long-chain alkyl halides. Its single ¹³C label provides a one Dalton mass shift, allowing for clear differentiation from the unlabeled analyte in the mass spectrometer while ensuring nearly identical chemical and physical behavior during sample preparation and analysis.[3][4]
This document provides detailed application notes and protocols for the effective use of 1-Bromopentadecane-1-¹³C as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the corresponding unlabeled analyte.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to analysis.[5][6] The isotopically labeled compound, in this case, 1-Bromopentadecane-1-¹³C, serves as an internal standard. Because the internal standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, and derivatization, as well as any variations in instrument response.[2][7] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.
Application: Quantification of 1-Bromopentadecane in Environmental and Biological Matrices
1-Bromopentadecane can be found as a specialty chemical and may be of interest in environmental monitoring or in the analysis of biological samples where long-chain alkyl halides are relevant. The following protocol is a general guideline for the quantification of 1-bromopentadecane in a complex matrix, such as soil or plasma, using 1-Bromopentadecane-1-¹³C as an internal standard.
Experimental Protocols
Materials and Reagents
-
1-Bromopentadecane (Analyte)
-
1-Bromopentadecane-1-¹³C (Internal Standard)
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Silica Gel (for cleanup)
-
Sample Matrix (e.g., soil, plasma)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-bromopentadecane and 1-Bromopentadecane-1-¹³C into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with hexane.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the primary stock solution of 1-bromopentadecane with hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of 1-Bromopentadecane-1-¹³C at a concentration of 100 ng/mL in hexane.
-
Sample Preparation
-
Spiking with Internal Standard:
-
To 1 g of the sample matrix (e.g., soil, plasma), add a known amount (e.g., 100 µL of the 100 ng/mL working solution) of the 1-Bromopentadecane-1-¹³C internal standard.
-
-
Extraction:
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step with an additional 5 mL of the solvent mixture.
-
Combine the organic extracts.
-
-
Cleanup (if necessary for complex matrices):
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
For highly complex matrices, a silica gel cleanup may be employed. Pass the extract through a silica gel cartridge, eluting with hexane.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
GC-MS Analysis
GC Conditions (Example):
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 80 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min |
MS Conditions (Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 1-Bromopentadecane: m/z 135, 1491-Bromopentadecane-1-¹³C: m/z 136, 150 |
Calibration and Quantification
-
Calibration Curve:
-
To each calibration standard, add the same amount of the 1-Bromopentadecane-1-¹³C internal standard as was added to the samples.
-
Inject each calibration standard into the GC-MS.
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
-
-
Quantification of Samples:
-
Inject the prepared sample extracts into the GC-MS.
-
Calculate the peak area ratio of the analyte to the internal standard in the sample.
-
Determine the concentration of the analyte in the sample by interpolating from the calibration curve.
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Precision (RSD%) | < 15% | ≤ 20% |
| Accuracy (Recovery %) | 90-110% | 80-120% |
| Specificity | No interfering peaks at the retention time of the analyte and IS | No significant interference |
Note: The values presented in this table are typical and should be established for each specific method and matrix.
Visualizations
Caption: Experimental workflow for the quantification of 1-bromopentadecane.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
1-Bromopentadecane-1-¹³C is an excellent internal standard for the accurate and precise quantification of 1-bromopentadecane by GC-MS. The use of this stable isotope-labeled standard effectively compensates for variations in sample preparation and instrument response, leading to highly reliable analytical data. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their quantitative workflows. Method validation should always be performed to ensure the suitability of the method for its intended purpose.
References
Application Note and Protocol: 13C Metabolic Flux Analysis using 1-Bromopentadecane-1-13C to Elucidate Odd-Chain Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as a 13C-labeled molecule, researchers can trace the path of the labeled atoms through metabolic pathways. Subsequent analysis of the isotopic enrichment in downstream metabolites allows for the calculation of intracellular fluxes, providing a detailed snapshot of cellular metabolism.[1][2][3]
This application note provides a detailed protocol for conducting 13C Metabolic Flux Analysis using 1-Bromopentadecane-1-13C as a tracer. 1-Bromopentadecane is a 15-carbon alkyl halide. It is hypothesized that upon entering the cell, it undergoes dehalogenation and is subsequently metabolized as pentadecanoic acid, an odd-chain fatty acid. The 1-13C label allows for the precise tracing of the first carbon of this fatty acid as it is catabolized through beta-oxidation and enters central carbon metabolism. This protocol is particularly useful for studying the metabolism of odd-chain fatty acids and their contribution to the tricarboxylic acid (TCA) cycle.
Principle of the Method
The core of this protocol lies in the metabolic conversion of this compound to [1-13C]pentadecanoyl-CoA. This labeled fatty acyl-CoA then undergoes mitochondrial beta-oxidation. For a 15-carbon fatty acid, beta-oxidation will yield six molecules of acetyl-CoA and one molecule of [1-13C]propionyl-CoA. The propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. The 13C-labeled succinyl-CoA then enters the TCA cycle, and the label is distributed among the TCA cycle intermediates. By measuring the mass isotopomer distribution of these intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the metabolic flux through these pathways can be quantified.
Materials and Reagents
-
This compound (custom synthesis may be required)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methanol, LC-MS grade
-
Chloroform, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal standards for GC-MS or LC-MS/MS analysis
-
Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for GC-MS)
Experimental Protocol
Preparation of 13C-Labeled Tracer Stock Solution
-
Complexing this compound with BSA: Long-chain fatty acids and their analogs are insoluble in aqueous media and require a carrier protein like BSA for efficient uptake by cells.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.
-
Dissolve this compound in a minimal amount of ethanol.
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic solution of this compound to the warm BSA solution with constant, gentle stirring.
-
Continue stirring at 37°C for at least 1 hour to ensure complete complexation.
-
The final concentration of the stock solution should be determined based on the desired final concentration in the cell culture medium (typically in the range of 10-100 µM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Cell Culture and Labeling
-
Cell Seeding: Seed the cells of interest (e.g., hepatocytes, cardiomyocytes, cancer cell lines) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the this compound-BSA complex to the desired final concentration. The medium should also contain other necessary nutrients, but it's crucial to know the concentrations of unlabeled sources of the metabolites of interest.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer. The incubation time should be optimized to achieve isotopic steady-state, which can range from a few hours to over 24 hours depending on the cell type and the metabolic pathway being studied.
-
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture vessel.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
The pellet can be used for protein quantification or analysis of macromolecules.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C until analysis.
-
GC-MS Analysis of TCA Cycle Intermediates
-
Derivatization: For GC-MS analysis, the polar metabolites need to be derivatized to make them volatile.
-
To the dried metabolite extract, add a derivatization agent such as BSTFA with 1% TMCS.
-
Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 1 hour) to complete the derivatization.
-
-
GC-MS Method:
-
Analyze the derivatized samples using a GC-MS system.
-
The gas chromatograph separates the different metabolites.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments of the derivatized metabolites.
-
The resulting mass spectra will show the distribution of mass isotopomers for each metabolite, indicating the incorporation of 13C.
-
The instrument parameters (e.g., column type, temperature gradient, ionization mode) should be optimized for the separation and detection of the target TCA cycle intermediates.
-
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis:
-
The raw GC-MS data is processed to determine the fractional abundance of each mass isotopomer for the measured metabolites.
-
Corrections for the natural abundance of 13C in the metabolites and the derivatization agent must be performed.
-
-
Metabolic Flux Calculation:
-
The corrected MIDs are used as input for metabolic flux analysis software (e.g., INCA, Metran, WUFlux).
-
A metabolic network model that includes the relevant pathways (beta-oxidation of odd-chain fatty acids, TCA cycle, anaplerotic reactions) is required.
-
The software uses iterative algorithms to estimate the metabolic fluxes that best fit the experimental MID data.
-
Data Presentation
The quantitative data obtained from the 13C-MFA experiment should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Isotopic Enrichment of TCA Cycle Intermediates
| Metabolite | Mass Isotopomer | Fractional Enrichment (Mean ± SD) |
| Succinate | M+1 | 0.15 ± 0.02 |
| M+2 | 0.08 ± 0.01 | |
| M+3 | 0.25 ± 0.03 | |
| Fumarate | M+1 | 0.12 ± 0.01 |
| M+2 | 0.06 ± 0.01 | |
| M+3 | 0.20 ± 0.02 | |
| Malate | M+1 | 0.18 ± 0.02 |
| M+2 | 0.10 ± 0.01 | |
| M+3 | 0.30 ± 0.04 | |
| Citrate | M+1 | 0.10 ± 0.01 |
| M+2 | 0.05 ± 0.01 | |
| M+3 | 0.15 ± 0.02 |
Note: The M+3 isotopomer of succinate, fumarate, and malate would be the primary labeled species expected from the entry of [1-13C]propionyl-CoA-derived succinyl-CoA into the TCA cycle.
Table 2: Calculated Metabolic Fluxes (relative to citrate synthase flux)
| Reaction | Relative Flux (Mean ± SD) |
| Propionyl-CoA Carboxylase | 0.35 ± 0.04 |
| Pyruvate Carboxylase | 0.15 ± 0.02 |
| Pyruvate Dehydrogenase | 0.85 ± 0.07 |
| Anaplerotic contribution of Propionyl-CoA | 35% |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for 13C-MFA.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound as a tracer for 13C Metabolic Flux Analysis. This approach offers a valuable tool for investigating the metabolism of odd-chain fatty acids and their contribution to central carbon metabolism in various cell types. The detailed methodology, from tracer preparation to data analysis, along with the provided examples of data presentation and visualization, should enable researchers to successfully implement this technique in their studies of cellular metabolism. Careful optimization of cell-specific parameters, such as labeling time and tracer concentration, will be crucial for obtaining high-quality, interpretable results.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Uptake Studies with 1-Bromopentadecane-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopentadecane-1-13C is a stable isotope-labeled long-chain alkyl halide. Its structural similarity to pentadecanoic acid, a C15 fatty acid, makes it a valuable tracer for investigating the cellular uptake and metabolism of long-chain fatty acids (LCFAs). The presence of the heavy isotope, ¹³C, at a specific position allows for the sensitive and specific tracking of the molecule and its metabolic products using mass spectrometry-based techniques.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting cellular uptake studies using this compound. The primary application is to quantify the rate of uptake and subsequent metabolic fate of this fatty acid analog in various cell types. This can provide insights into fatty acid transport mechanisms, cellular bioenergetics, and the effects of therapeutic agents on lipid metabolism.
Key Applications:
-
Quantification of cellular uptake kinetics of a long-chain fatty acid analog.
-
Tracing the metabolic fate of the carbon backbone of the fatty acid analog.
-
Screening for modulators of fatty acid uptake.
-
Investigating the role of specific fatty acid transporters.
Experimental Design and Workflow
A typical cellular uptake experiment with this compound involves several key stages: cell culture and preparation, incubation with the labeled compound, quenching and harvesting, extraction of the labeled compound and its metabolites, and finally, analysis by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Cellular Uptake of this compound in Adherent Cells
Materials:
-
Adherent cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Methanol, ice-cold
-
Water, HPLC grade
-
Internal standard (e.g., Heptadecanoic acid-d33)
-
Extraction solvent (e.g., 2:1 Chloroform:Methanol)
-
Derivatizing agent (e.g., N,N-diisopropylethylamine and 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr))[1][2]
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C, 5% CO₂ overnight.
-
-
Preparation of Tracer Working Solution:
-
Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 2% w/v).
-
Dilute the this compound stock solution into the BSA-containing medium to the desired final concentration (e.g., 10-100 µM). The BSA helps to solubilize the long-chain alkyl halide and mimic physiological conditions.
-
Warm the working solution to 37°C before use.
-
-
Cell Preparation and Serum Starvation:
-
Uptake Assay:
-
Aspirate the serum-free medium.
-
Add the pre-warmed this compound working solution to each well.
-
Incubate for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes) at 37°C, 5% CO₂ to determine the uptake kinetics. The 0-minute time point serves as a background control.
-
-
Quenching and Cell Harvest:
-
To stop the uptake, aspirate the tracer solution and immediately wash the cells three times with ice-cold PBS.[4]
-
Add ice-cold methanol to each well and scrape the cells.
-
Collect the cell lysate into microcentrifuge tubes.
-
-
Metabolite Extraction:
-
Add an appropriate internal standard to each sample for normalization.
-
Perform a liquid-liquid extraction. For example, add chloroform and water to the methanol lysate to achieve a final ratio of 2:1:1 (Chloroform:Methanol:Water), vortex thoroughly, and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids and this compound.[1]
-
Dry the organic phase under a stream of nitrogen or using a speed vacuum.
-
-
Derivatization for GC-MS Analysis:
-
To the dried extract, add the derivatizing agents, for instance, 25 µL of 1% N,N-diisopropylethylamine and 25 µL of 1% PFBBr in acetonitrile.[1][2]
-
Incubate at room temperature for 20-30 minutes.[2]
-
Dry the sample again under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., iso-octane).[2]
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable column (e.g., DB-5ms).
-
Mass Spectrometer: Capable of single-ion monitoring (SIM) or full scan mode.
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analyte from other cellular lipids.
-
Ion Source: Negative Chemical Ionization (NCI) is often used for PFB derivatives due to its high sensitivity.[1]
-
SIM Ions: Monitor the molecular ion ([M]⁻) for the unlabeled and ¹³C-labeled derivatized compound.
Data Presentation and Interpretation
Quantitative data from the uptake studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Time-Course of 1-Bromopentadecane-1-¹³C Uptake
| Time (minutes) | Intracellular 1-Bromopentadecane-1-¹³C (pmol/mg protein) | Standard Deviation |
| 0 | 5.2 | 1.1 |
| 2 | 25.8 | 3.4 |
| 5 | 60.1 | 7.2 |
| 10 | 110.5 | 12.5 |
| 30 | 250.3 | 25.8 |
| 60 | 350.9 | 38.1 |
Table 2: Effect of Inhibitors on 1-Bromopentadecane-1-¹³C Uptake
| Treatment | Uptake at 10 min (pmol/mg protein) | % of Control | Standard Deviation |
| Control (Vehicle) | 112.3 | 100% | 13.1 |
| Inhibitor A (e.g., Phloretin) | 55.6 | 49.5% | 6.8 |
| Inhibitor B (e.g., Sulfo-N-succinimidyl oleate) | 30.1 | 26.8% | 4.2 |
Signaling Pathways and Cellular Mechanisms
The uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved in fatty acid transport include CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm).
Interpretation: By using specific inhibitors for these transporters, it is possible to dissect the relative contribution of each pathway to the uptake of this compound. For example, sulfo-N-succinimidyl oleate (SSO) is an irreversible inhibitor of CD36, while phloretin can inhibit FATP-mediated transport.
Troubleshooting and Considerations
-
Low Signal: Ensure complete cell lysis and efficient extraction. Optimize derivatization conditions. Use a sensitive mass spectrometer and consider NCI mode.
-
High Background: Ensure thorough washing of cells to remove extracellular tracer. Include a 0-minute time point and no-cell controls.
-
Cell Viability: High concentrations of DMSO or the tracer itself can be toxic. Perform a cytotoxicity assay to determine the optimal working concentration.
-
Metabolism of the Tracer: Be aware that this compound may be metabolized by the cell. The analytical method should be capable of distinguishing the parent compound from its potential metabolites. LC-MS/MS may be more suitable for analyzing a broader range of metabolites.[7]
References
- 1. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 4. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 5. abcam.com [abcam.com]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromopentadecane-1-13C in Novel Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1-Bromopentadecane-1-13C as a key reactant in the synthesis of isotopically labeled long-chain fatty acids. Such labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based analyses. The following sections detail two primary synthetic pathways: Malonic Ester Synthesis for the preparation of [2-13C]Hexadecanoic Acid and Grignard Carboxylation for the synthesis of [1-13C]Hexadecanoic Acid.
Application 1: Synthesis of [2-¹³C]Hexadecanoic Acid via Malonic Ester Synthesis
This pathway utilizes this compound to alkylate diethyl malonate. The resulting diester is then hydrolyzed and decarboxylated to yield hexadecanoic acid with the ¹³C label at the C-2 position. This method is a robust and well-established procedure for carboxylic acid synthesis.
Reaction Pathway
Caption: Malonic ester synthesis pathway for [2-¹³C]Hexadecanoic Acid.
Experimental Protocol
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide (NaOEt): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted.
-
Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir for 1 hour to ensure complete formation of the enolate. Add this compound to the reaction mixture and heat to reflux for 12-18 hours.
-
Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide in water and heat to reflux for 4-6 hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will protonate the carboxylate and facilitate decarboxylation. Gently heat the acidic mixture to reflux until the evolution of CO₂ ceases (typically 2-4 hours).
-
Work-up and Purification: Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [2-13C]Hexadecanoic Acid. The product can be further purified by recrystallization from a suitable solvent such as acetone or hexane.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | This compound | N/A |
| Molecular Weight | 292.31 g/mol | N/A |
| Product | [2-13C]Hexadecanoic Acid | N/A |
| Molecular Weight | 257.44 g/mol | N/A |
| Estimated Yield | 75-85% | Based on similar malonic ester syntheses. |
| Purity (after purification) | >98% | Typical for this method. |
Application 2: Synthesis of [1-¹³C]Hexadecanoic Acid via Grignard Carboxylation
This pathway involves the formation of a Grignard reagent from this compound, which is then reacted with a source of labeled or unlabeled carbon dioxide. For the synthesis of [1-¹³C]Hexadecanoic Acid from this compound, unlabeled CO₂ is used.
Reaction Pathway
Caption: Grignard carboxylation pathway for [1-¹³C]Hexadecanoic Acid.
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Carbon dioxide (solid, as dry ice)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Under an inert atmosphere, add a small amount of a solution of this compound in anhydrous diethyl ether to initiate the reaction. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1][2]
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A viscous precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Hydrolysis and Work-up: Slowly add dilute hydrochloric or sulfuric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude [1-13C]Hexadecanoic Acid can be purified by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | This compound | N/A |
| Molecular Weight | 292.31 g/mol | N/A |
| Product | [1-13C]Hexadecanoic Acid | N/A |
| Molecular Weight | 257.44 g/mol | N/A |
| Estimated Yield | 80-90% | Based on typical Grignard carboxylation reactions. |
| Purity (after purification) | >97% | Dependent on the purity of the Grignard reagent. |
Product Characterization
The synthesized labeled hexadecanoic acid should be characterized to confirm its identity and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will be largely unchanged from unlabeled hexadecanoic acid, but coupling to the adjacent ¹³C will be observable.
-
¹³C NMR: A significantly enhanced signal will be observed for the labeled carbon position. For [2-¹³C]Hexadecanoic Acid, the signal around 34 ppm will be prominent. For [1-¹³C]Hexadecanoic Acid, the carbonyl carbon signal around 180 ppm will be the labeled one.
-
Experimental Workflow Visualization
Caption: General experimental workflow for synthesis and analysis.
References
Application Notes and Protocols for Sample Preparation of Biological Tissues Containing 1-Bromopentadecane-1-13C
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the sample preparation and analysis of biological tissues containing 1-Bromopentadecane-1-13C, an isotopically labeled long-chain bromoalkane. The methodologies outlined below are based on established lipid extraction and analysis techniques.
Introduction
This compound is a stable isotope-labeled compound valuable as an internal standard or tracer in studies investigating the metabolic fate, distribution, and pharmacokinetics of long-chain hydrocarbons and their derivatives in biological systems. Accurate quantification of this compound in complex biological matrices such as tissues requires robust and efficient sample preparation methods to isolate it from interfering substances like endogenous lipids and proteins. This document outlines detailed protocols for tissue homogenization, lipid extraction, and subsequent analysis using mass spectrometry techniques. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, ensuring accurate and reproducible quantification[1][2][3].
Overview of the Experimental Workflow
The general workflow for the analysis of this compound in biological tissues involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Chloroform, Methanol, Isopropanol, n-Hexane (all HPLC or LC-MS grade).
-
Aqueous Solutions: 0.9% NaCl solution.
-
Internal Standard (IS): A suitable structural analog of 1-Bromopentadecane, if this compound is the analyte. If this compound is used as the internal standard, a non-labeled version would be the analyte.
-
Equipment: Homogenizer (e.g., bead beater or rotor-stator), centrifuge, solvent evaporator (e.g., nitrogen stream or centrifugal evaporator), vortex mixer, analytical balance.
Tissue Homogenization
Proper homogenization is critical for efficient lipid extraction.
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add a pre-chilled homogenization solvent. A common choice is methanol (MeOH).
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained. Keep samples on ice to minimize degradation.
Lipid Extraction Protocols
The choice of extraction method depends on the lipid class of interest and the tissue matrix. For a non-polar compound like 1-Bromopentadecane, methods that efficiently extract neutral lipids are preferred. The Folch and Bligh-Dyer methods are considered gold standards for total lipid extraction[4][5][6].
The Folch method uses a chloroform:methanol mixture to extract lipids into a single phase, followed by partitioning with an aqueous salt solution to separate lipids from polar contaminants[5][7].
-
To the tissue homogenate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 2:1:0.8 (v/v/v), considering the water content of the tissue.
-
Spike the sample with the internal standard at a known concentration.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.
-
Transfer the supernatant to a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant.
-
Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., isopropanol or hexane).
The Bligh and Dyer method is a modification of the Folch method and is particularly suitable for samples with high water content[4][8].
-
To the tissue homogenate, add chloroform and methanol to achieve a ratio of 1:2 (v/v) chloroform:methanol.
-
Spike with the internal standard.
-
Vortex thoroughly.
-
Add chloroform to adjust the ratio to 2:2 (v/v) chloroform:methanol.
-
Vortex again.
-
Add water to bring the final ratio to 2:2:1.8 (v/v/v) chloroform:methanol:water.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Proceed with drying and reconstitution as described in the Folch method.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of lipids[9][10][11].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 1-Bromopentadecane.
-
Derivatization: For some long-chain compounds, derivatization might be necessary to improve volatility and chromatographic performance, though it may not be required for 1-Bromopentadecane[10][11].
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Ionization: Electron ionization (EI) is a common ionization technique.
-
Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of the m/z ions corresponding to this compound and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique for a wide range of lipids and can be used for the analysis of 1-Bromopentadecane, especially when coupled with an appropriate non-polar column[12][13][14][15].
-
LC Column: A reversed-phase C18 or C8 column is suitable for separating non-polar compounds.
-
Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and isopropanol with water is commonly used.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. APCI is often more suitable for non-polar compounds.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
| Sample ID | Tissue Weight (mg) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (ng/mg tissue) |
| Control 1 | 25.2 | 150,000 | 300,000 | 0.50 | 5.0 |
| Control 2 | 26.1 | 155,000 | 305,000 | 0.51 | 5.1 |
| Treated 1 | 24.8 | 450,000 | 298,000 | 1.51 | 15.1 |
| Treated 2 | 25.5 | 460,000 | 302,000 | 1.52 | 15.2 |
Signaling Pathway and Logical Relationships
While this compound is a tracer and not directly involved in signaling pathways, its metabolism could be linked to fatty acid metabolism pathways. The following diagram illustrates a simplified logical relationship for its potential metabolic fate.
Caption: Potential metabolic fate of this compound.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Interpreting Mass Isotopomer Distribution Data from 1-Bromopentadecane-1-13C Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), in conjunction with mass spectrometry, allows for the precise tracking of atoms through metabolic networks. This document provides detailed application notes and protocols for interpreting mass isotopomer distribution data from experiments utilizing 1-Bromopentadecane-1-¹³C.
1-Bromopentadecane is a long-chain haloalkane that can serve as a tracer to investigate fatty acid metabolism and related pathways. The ¹³C label at the first carbon position allows for the direct tracking of its metabolic fate. Understanding the metabolism of such compounds is crucial for various fields, including drug development, toxicology, and environmental science. These notes will guide researchers through the experimental workflow, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Proposed Metabolic Pathway of 1-Bromopentadecane
The metabolic fate of 1-Bromopentadecane in mammalian systems is proposed to occur in two main stages: dehalogenation followed by fatty acid oxidation.
-
Dehalogenation: The initial step is the hydrolytic cleavage of the carbon-bromine bond. This reaction is catalyzed by enzymes known as haloalkane dehalogenases, which convert 1-haloalkanes into their corresponding primary alcohols[1][2][3]. In this case, 1-Bromopentadecane is converted to 1-pentadecanol.
-
Fatty Acid Oxidation: The resulting 1-pentadecanol, a 15-carbon alcohol, is then oxidized to pentadecanoic acid, a 15-carbon fatty acid. This fatty acid can then enter the mitochondrial beta-oxidation pathway[4]. In each cycle of beta-oxidation, a two-carbon acetyl-CoA unit is cleaved off, sequentially shortening the fatty acid chain. The ¹³C label, initially at the carboxyl end of pentadecanoic acid, will be part of the first acetyl-CoA molecule produced.
The following diagram illustrates this proposed metabolic pathway.
Caption: Proposed metabolic pathway of 1-Bromopentadecane-1-¹³C.
Experimental Protocols
A typical experimental workflow for a 1-Bromopentadecane-1-¹³C tracing study involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for ¹³C tracing experiments.
Protocol 1: Cell Culture and Labeling
Objective: To label cultured mammalian cells with 1-Bromopentadecane-1-¹³C.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1-Bromopentadecane-1-¹³C (custom synthesis may be required)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of 1-Bromopentadecane-1-¹³C in ethanol.
-
Complex the 1-Bromopentadecane-1-¹³C with fatty acid-free BSA by incubating the tracer with a BSA solution in serum-free medium at 37°C for 30 minutes. The final concentration of the tracer in the labeling medium should be determined based on experimental goals and cell tolerance (typically in the range of 10-100 µM).
-
Prepare the final labeling medium by adding the tracer-BSA complex to the complete cell culture medium.
-
-
Labeling:
-
Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis
Objective: To extract intracellular metabolites and derivatize fatty acids for GC-MS analysis.
Materials:
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Water, ice-cold
-
Internal standard (e.g., deuterated palmitic acid)
-
Nitrogen gas stream
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane, MTBSTFA + 1% TBDMSCl)
-
Acetonitrile
-
GC vials with inserts
Procedure:
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolic activity.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Perform a liquid-liquid extraction by adding chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:2:1.8.
-
Vortex thoroughly and centrifuge at high speed to separate the phases.
-
Collect the lower organic phase (containing lipids) into a new tube.
-
-
Saponification (Optional, for total fatty acid analysis):
-
Dry the organic phase under a stream of nitrogen.
-
Add a solution of potassium hydroxide in methanol and incubate at 60°C to hydrolyze fatty acid esters.
-
Neutralize the solution with an acid (e.g., HCl) and re-extract the free fatty acids into an organic solvent (e.g., hexane).
-
-
Derivatization:
-
Dry the fatty acid extract completely under nitrogen.
-
Add the derivatization reagent (e.g., 50 µL of MTBSTFA + 1% TBDMSCl in acetonitrile).
-
Incubate at 60°C for 30-60 minutes to form fatty acid silyl esters.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
Protocol 3: GC-MS Analysis
Objective: To separate and detect the derivatized fatty acids and determine their mass isotopomer distributions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column for fatty acid analysis (e.g., DB-5ms, HP-5ms)
Typical GC-MS Parameters:
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a rate of 5-15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode to identify peaks, followed by Selected Ion Monitoring (SIM) or full scan with high resolution for quantitative analysis of isotopologues. For TBDMS derivatives of fatty acids, monitor the [M-57] fragment cluster.
Data Presentation and Interpretation
The raw mass spectrometry data will show a series of peaks for each fatty acid, representing the different mass isotopologues (M+0, M+1, M+2, etc.). M+0 is the monoisotopic peak containing no ¹³C from the tracer. The intensity of each peak corresponds to the relative abundance of that isotopomer.
Correction for Natural Isotope Abundance
Before interpreting the data, it is crucial to correct for the natural abundance of ¹³C and other heavy isotopes (e.g., ²H, ¹⁷O, ¹⁸O, ¹⁵N, ²⁹Si, ³⁰Si in the derivatizing agent). This can be done using established algorithms and software tools that subtract the contribution of naturally occurring heavy isotopes from the measured isotopomer distribution.
Data Tables
The corrected mass isotopomer distribution data should be summarized in tables for clear comparison.
Table 1: Mass Isotopomer Distribution of Pentadecanoic Acid in Cells Labeled with 1-Bromopentadecane-1-¹³C
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | ... | M+15 (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | ... | 0.0 |
| 1 | 85.2 | 14.1 | 0.5 | 0.2 | ... | 0.0 |
| 4 | 55.7 | 38.9 | 4.1 | 1.3 | ... | 0.0 |
| 8 | 30.1 | 58.3 | 9.8 | 1.8 | ... | 0.0 |
| 24 | 10.5 | 75.6 | 11.2 | 2.7 | ... | 0.0 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Fractional Enrichment of Key Metabolites
| Time (hours) | Pentadecanoic Acid | Acetyl-CoA | Palmitate (from elongation) |
| 0 | 0.00 | 0.00 | 0.00 |
| 1 | 0.15 | 0.08 | 0.01 |
| 4 | 0.44 | 0.25 | 0.05 |
| 8 | 0.70 | 0.40 | 0.10 |
| 24 | 0.90 | 0.55 | 0.18 |
Fractional enrichment is calculated as the weighted average of the mass isotopomer distribution.
Interpretation of Mass Isotopomer Distributions
-
Pentadecanoic Acid (C15:0): The primary metabolite. The increase in the M+1 isotopologue over time reflects the direct incorporation of the ¹³C from 1-Bromopentadecane-1-¹³C. The presence of M+2 and higher isotopologues can indicate contributions from other labeled precursors if the cells are co-labeled, or potential recycling of the label.
-
Palmitate (C16:0) and Stearate (C18:0): The appearance of ¹³C in these fatty acids would indicate fatty acid synthesis via elongation of the labeled pentadecanoyl-CoA with unlabeled acetyl-CoA. This would be observed as an increase in the M+1 isotopologue of these fatty acids.
-
Shorter-Chain Fatty Acids: The presence of ¹³C in fatty acids with fewer than 15 carbons is not expected, as beta-oxidation shortens the chain from the labeled carboxyl end.
-
TCA Cycle Intermediates: The ¹³C from the labeled acetyl-CoA can enter the TCA cycle. The pattern of labeling in TCA cycle intermediates can provide information about the activity of this pathway.
Concluding Remarks
The use of 1-Bromopentadecane-1-¹³C as a metabolic tracer offers a powerful approach to investigate the metabolism of long-chain haloalkanes and their subsequent integration into fatty acid metabolic pathways. The protocols and guidelines presented here provide a framework for conducting and interpreting these experiments. Careful experimental design, rigorous sample preparation, and accurate data analysis are essential for obtaining meaningful insights into cellular metabolism. The interpretation of the mass isotopomer distribution data, in the context of the proposed metabolic pathways, will enable researchers to quantify the metabolic flux through these pathways and understand how they are regulated in various physiological and pathological conditions.
References
recommended software tools for analyzing data from 1-Bromopentadecane-1-13C studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Bromopentadecane-1-13C in research, with a focus on data analysis using recommended software tools and detailed experimental protocols.
Introduction to this compound
This compound is a stable isotope-labeled long-chain alkyl halide. The presence of the heavy carbon isotope (¹³C) at the first position allows for its use as a tracer in various biological and chemical studies. Its primary applications lie in tracing the metabolic fate of long-chain alkyl groups and as a synthetic building block for introducing a labeled pentadecyl chain into more complex molecules.
Key Analytical Techniques
The analysis of this compound and its downstream metabolites primarily relies on two powerful analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is instrumental in determining the position and enrichment of the ¹³C label within molecules.
-
Mass Spectrometry (MS): MS is used to detect and quantify the mass shift introduced by the ¹³C isotope, enabling the tracking of the labeled carbon through metabolic pathways.
Recommended Software Tools
A variety of software tools are available for the analysis of data generated from ¹³C tracer studies. The choice of software depends on the analytical technique and the specific research question.
For NMR Data Analysis
| Software | Key Features | Vendor/Availability |
| Mnova NMR | - Comprehensive processing and analysis of 1D and 2D NMR data.- Supports data from multiple vendors.- Advanced algorithms for peak picking, integration, and multiplet analysis.[1][2] | Mestrelab Research |
| ACD/NMR Workbook Suite | - Advanced processing, analysis, and databasing of 1D and 2D NMR data.- Structure verification and elucidation tools.- Synchronized peak picking and assignment across datasets.[3] | ACD/Labs |
| TopSpin | - Instrument control, data acquisition, and processing for Bruker NMR spectrometers.- Integrated analysis and visualization tools. | Bruker |
| NUTS (NMR Utility Transform Software) | - Processing and analysis of 1D and 2D NMR data.- Macro capabilities for automated processing.[4] | Acorn NMR Inc. |
For Mass Spectrometry Data Analysis
| Software | Key Features | Vendor/Availability |
| Metandem | - Online tool for MS-based isobaric labeling metabolomics.- Integrates feature extraction, quantification, and identification.[5] | Web-based (freely available) |
| Compound Discoverer | - Streamlined workflow for Orbitrap HRAM data processing and visualization.- Batch search against online libraries for metabolite identification.[6] | Thermo Fisher Scientific |
| MS-DIAL | - Free software for untargeted metabolomics data processing.- Isotopic labeling data analysis capabilities. | RIKEN Center for Sustainable Resource Science |
| XCMS | - Widely used open-source software for LC/MS and GC/MS data analysis.- Feature detection, retention time correction, and alignment. | Open-source (R package) |
| IsotopicLabelling | - R package for analyzing MS isotopic patterns from labeling experiments.- Estimates the isotopic abundance of stable isotopes in analytes. | Open-source (R package) |
For Metabolic Flux Analysis
| Software | Key Features | Vendor/Availability |
| 13CFLUX2 | - High-performance suite for ¹³C-based metabolic flux analysis.- Supports network modeling, simulation, and parameter estimation.[7] | Commercial/Free for academic use |
| OpenFLUX | - User-friendly software for small and large-scale ¹³C metabolic flux analysis.- Based on the Elementary Metabolite Unit (EMU) framework. | Open-source (MATLAB-based) |
| INCA (Isotopomer Network Compartmental Analysis) | - MATLAB-based software for isotopically non-stationary metabolic flux analysis. | Open-source |
| SUMOFLUX | - Toolbox for targeted ¹³C metabolic flux ratio analysis. | Fiehn Lab / Open-source |
Application Note 1: Tracing the Incorporation of a Long-Chain Alkyl Group into Lipids
This application note describes a hypothetical study to trace the incorporation of the pentadecyl group from 1-Bromopentadecane-1-¹³C into cellular lipids in a cancer cell line.
Experimental Protocol
1. Cell Culture and Labeling:
- Culture human prostate cancer cells (PC-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed cells in 10 cm dishes and grow to 70-80% confluency.
- Prepare a stock solution of 1-Bromopentadecane-1-¹³C in sterile DMSO.
- On the day of the experiment, replace the medium with fresh medium containing 10 µM 1-Bromopentadecane-1-¹³C.
- Incubate the cells for 24 hours.
2. Metabolite Extraction:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding 1 mL of ice-cold 80% methanol.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant containing the polar and lipid metabolites.
3. Lipid Extraction (Folch Method):
- To the remaining cell pellet, add 2:1 chloroform:methanol solution.
- Vortex and incubate at room temperature for 20 minutes.
- Add 0.2 volumes of 0.9% NaCl solution and vortex.
- Centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
4. Sample Preparation for LC-MS:
- Reconstitute the dried lipid extract in 100 µL of isopropanol.
- Transfer to an autosampler vial for LC-MS analysis.
5. LC-MS Analysis:
- LC System: Agilent 1290 Infinity II LC System.
- Column: C18 reverse-phase column (e.g., ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.
- Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
- Gradient: A linear gradient from 40% to 100% B over 20 minutes.
- MS System: Agilent 6545XT AdvanceBio Q-TOF.
- Ionization Mode: Dual AJS ESI (positive and negative).
- Data Acquisition: Full scan mode from m/z 100-1700.
Data Analysis Workflow
Quantitative Data Summary
The following table shows hypothetical data for the fold change in the M+1 isotopologue of various lipid species after incubation with 1-Bromopentadecane-1-¹³C.
| Lipid Class | Lipid Species | Fold Change (M+1/M0) vs. Control | p-value |
| Phosphatidylcholine | PC(34:1) | 15.2 | < 0.01 |
| Phosphatidylcholine | PC(36:2) | 12.8 | < 0.01 |
| Phosphatidylethanolamine | PE(38:4) | 8.5 | < 0.05 |
| Triacylglycerol | TG(52:2) | 25.6 | < 0.001 |
| Diacylglycerol | DG(34:1) | 18.9 | < 0.01 |
Application Note 2: Use of this compound in Synthetic Chemistry for Labeled Compound Generation
This application note provides a protocol for using 1-Bromopentadecane-1-¹³C as an alkylating agent to synthesize a ¹³C-labeled derivative of a hypothetical drug candidate.
Synthetic Protocol
Reaction: Alkylation of a phenol with 1-Bromopentadecane-1-¹³C.
Materials:
-
4-hydroxy-hypothetical-drug (1.0 eq)
-
1-Bromopentadecane-1-¹³C (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Argon atmosphere
Procedure:
-
To a round-bottom flask, add 4-hydroxy-hypothetical-drug and potassium carbonate.
-
Add anhydrous acetone to the flask.
-
Flush the flask with argon.
-
Add 1-Bromopentadecane-1-¹³C to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
NMR Data Analysis
The ¹³C NMR spectrum of the final product is analyzed to confirm the incorporation of the ¹³C label.
Software: Mnova NMR
Analysis Steps:
-
Import the raw FID data into Mnova NMR.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
Use the peak picking tool to identify all carbon signals.
-
Integrate the peak corresponding to the ¹³C-labeled carbon. The significant increase in the intensity of this peak compared to the other carbon signals confirms the successful labeling.
-
Compare the experimental spectrum with a predicted spectrum to verify the structure.
Logical Workflow for Synthesis and Analysis
Expected ¹³C NMR Chemical Shifts
| Carbon Position in Pentadecyl Chain | Expected Chemical Shift (ppm) (Unlabeled) | Observed Chemical Shift (ppm) (Labeled) |
| C1 | ~70 (O-CH₂) | ~70 (Intense Signal) |
| C2 | ~30 | ~30 |
| C3-C14 | ~22-32 | ~22-32 |
| C15 | ~14 | ~14 |
The intensity of the signal at ~70 ppm will be significantly enhanced due to the ¹³C enrichment at the C1 position.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
Troubleshooting & Optimization
how to improve the extraction recovery of 1-Bromopentadecane-1-13C from soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of 1-Bromopentadecane-1-13C from soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soil, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of this compound | Inappropriate solvent selection: The solvent may not have the optimal polarity to efficiently solubilize the nonpolar this compound. | - Use a nonpolar or a mixture of nonpolar and moderately polar solvents. Hexane, dichloromethane (DCM), or a mixture like hexane/acetone or DCM/acetone are often effective for extracting hydrophobic compounds from soil.[1][2][3] - Consider the Hildebrand solubility parameter to predict a suitable solvent.[4] |
| Inefficient extraction method: The chosen method (e.g., shaking) may not be vigorous enough to overcome the strong interactions between the analyte and the soil matrix, especially in aged samples. | - Employ more exhaustive extraction techniques like Accelerated Solvent Extraction (ASE), Soxhlet extraction, or sonication.[1][5][6][7] - For Soxhlet, ensure a sufficient number of extraction cycles. - For sonication, optimize the duration and power. Combining sonication with Soxhlet extraction can also improve efficiency.[8] | |
| Strong analyte-soil binding: this compound, being a long-chain alkane, can be strongly adsorbed to soil organic matter and clay particles. | - Increase the extraction temperature. ASE and Soxhlet operate at elevated temperatures, which can enhance analyte desorption.[3][9][10] - For ASE, optimizing the temperature and pressure can significantly improve the recovery of n-alkanes.[11] - Ensure the soil sample is thoroughly dried and ground to increase the surface area available for solvent interaction.[12] | |
| Sample matrix effects: High organic matter or clay content in the soil can sequester the analyte, making it less accessible to the extraction solvent.[13] | - For soils with high organic matter, a pre-treatment step like matrix solid-phase dispersion (MSPD) might be beneficial. - The choice of extraction technique can be matrix-dependent; for instance, ASE has shown high recovery in silt loam, while sonication was more effective for sand and clay in some studies.[5] | |
| Inconsistent or Poorly Reproducible Results | Sample heterogeneity: The distribution of this compound within the soil sample may not be uniform. | - Homogenize the entire soil sample thoroughly by grinding and sieving before taking a subsample for extraction.[12] |
| Variable extraction conditions: Inconsistent application of the extraction protocol (e.g., time, temperature, solvent volume) can lead to variability. | - Strictly adhere to a standardized and validated protocol for all samples. - Use an automated system like ASE for better control over extraction parameters.[7][9] | |
| Moisture content: The presence of water in the soil can hinder the efficiency of nonpolar solvents.[3][14] | - Air-dry or oven-dry the soil sample prior to extraction.[12] Alternatively, mix the moist soil with a drying agent like sodium sulfate before extraction.[2] | |
| Presence of Interfering Compounds in the Extract | Co-extraction of matrix components: The extraction solvent may dissolve other organic compounds from the soil, which can interfere with the analysis of this compound. | - Implement a clean-up step after extraction using techniques like Gel Permeation Chromatography (GPC) or silica gel chromatography to remove interfering substances.[15][16] - Selective Pressurized Liquid Extraction (S-PLE) can combine extraction and clean-up in a single step by including sorbents in the extraction cell.[2][17] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from soil?
A1: The "best" method depends on factors like soil type, analyte concentration, and available equipment. Accelerated Solvent Extraction (ASE) is often favored for its speed, efficiency, and reduced solvent consumption for extracting hydrophobic compounds.[7][9][10] Soxhlet extraction is a classic and robust method, while sonication can also be effective, particularly for certain soil types.[5][6] A comparative summary of recoveries for similar compounds using different methods is provided in the table below.
Q2: Which solvent should I use for the extraction?
A2: For a nonpolar compound like this compound, a nonpolar solvent or a mixture with a moderately polar solvent is recommended. Hexane, dichloromethane (DCM), or mixtures such as hexane/acetone (1:1) or DCM/acetone (1:1) are commonly used for extracting hydrocarbons from soil.[1][2][3] The choice can be guided by the principle of "like dissolves like."
Q3: How does soil type affect extraction recovery?
A3: Soil composition significantly impacts extraction efficiency. Soils with high organic matter or clay content tend to bind hydrophobic compounds more strongly, making extraction more challenging.[13] The optimal extraction method may vary with the soil matrix. For example, one study found ASE to be most effective for silt loam, while sonication performed better for sand and clay.[5]
Q4: Is sample pre-treatment necessary before extraction?
A4: Yes, proper sample preparation is crucial. Soil samples should be dried (air or oven-dried at a moderate temperature to avoid analyte loss) and then ground and sieved to ensure homogeneity and increase the surface area for solvent contact.[12] For moist soils, mixing with a drying agent like sodium sulfate is an alternative.[2]
Q5: How can I remove interfering substances from my extract?
A5: A clean-up step after extraction is often necessary to remove co-extracted matrix components. Common techniques include column chromatography with adsorbents like silica gel or Florisil, or Gel Permeation Chromatography (GPC).[2][15] Selective Pressurized Liquid Extraction (S-PLE) integrates the clean-up into the extraction process by placing sorbents in the extraction cell.[2][17]
Quantitative Data Summary
The following table summarizes recovery data for compounds with similar properties to this compound (long-chain or halogenated hydrocarbons) from soil using various extraction techniques.
| Extraction Method | Solvent(s) | Analyte(s) | Soil Type | Average Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone (1:1) | Diesel Range Organics (DROs) | Various | 115% | [3] |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Methanol (93:7) | n-Alkanes | Sandy Soil | High Efficiency | [11] |
| Soxhlet Extraction | Hexane/Acetone (1:1) | 94 Compounds (including hydrocarbons) | Standard Reference Material | ~80% for 50 compounds | [1] |
| Sonication | Dichloromethane/Acetone (1:1) | 94 Compounds (including hydrocarbons) | Standard Reference Material | ~80% for 63 compounds | [1] |
| Microwave-Assisted Extraction (MAE) | Hexane/Acetone (1:1) | 94 Compounds (including hydrocarbons) | Standard Reference Material | ~80% for 51 compounds | [1] |
| Shaking | Dichloromethane or Acetone | Total Petroleum Hydrocarbons (TPH) | Various | Equivalent to Soxhlet | [14] |
| Selective Pressurized Liquid Extraction (S-PLE) | Hexane/Dichloromethane (1:1) | Brominated Flame Retardants | Environmental Soil | Good recoveries with RSDs <20% | [2] |
Experimental Workflow
The diagram below illustrates a general experimental workflow for the extraction and analysis of this compound from soil samples.
Caption: Experimental workflow for this compound extraction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction solvent selection in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Accelerated Solvent Extraction, Soxhlet and Sonication Techniques for the Extraction of Estrogens, Androgens and Progestogens from Soils [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hielscher.com [hielscher.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. researchgate.net [researchgate.net]
- 12. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. nilu.no [nilu.no]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
troubleshooting common problems in the synthesis of 1-Bromopentadecane-1-13C
Welcome to the technical support center for the synthesis of 1-Bromopentadecane-1-¹³C. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on common challenges encountered during the synthesis of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1-Bromopentadecane-1-¹³C?
The synthesis typically begins with a ¹³C-labeled precursor. The two most common starting materials are Pentadecan-1-ol-1-¹³C or Pentadecanoic acid-1-¹³C. The choice of starting material will dictate the synthetic route.
Q2: Which synthetic methods are most suitable for preparing 1-Bromopentadecane-1-¹³C?
For the conversion of Pentadecan-1-ol-1-¹³C, the Appel reaction is a widely used and effective method.[1] This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄), to convert the alcohol to the corresponding alkyl bromide under mild conditions.[1]
If starting from Pentadecanoic acid-1-¹³C, the Hunsdiecker reaction is a viable option.[2][3] This method involves the conversion of the carboxylic acid to its silver salt, which is then treated with bromine to yield the desired alkyl bromide, with one less carbon atom (a consideration if the label position is not at C1). However, for terminal labeling, this would be preceded by a chain extension if starting from a shorter acid. A more direct route from the acid would be its reduction to the alcohol followed by the Appel reaction.
Q3: What are the main challenges in the purification of 1-Bromopentadecane-1-¹³C?
A significant challenge, particularly in the Appel reaction, is the removal of the triphenylphosphine oxide (TPPO) byproduct.[4] Due to its polarity, it can sometimes co-elute with the product during column chromatography. For long-chain, non-polar compounds like 1-Bromopentadecane, separation can be facilitated by precipitation of TPPO from a non-polar solvent.[5][6]
Q4: How can I confirm the successful synthesis and purity of the final product?
Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons on the carbon bearing the bromine and the long alkyl chain. ¹³C NMR is crucial to confirm the position of the ¹³C label.
-
Mass Spectrometry (MS): To confirm the molecular weight of the labeled compound.
-
Gas Chromatography (GC): To assess the purity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1-Bromopentadecane-1-¹³C.
Guide 1: Appel Reaction Troubleshooting
The Appel reaction converts an alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure all reagents are dry, as moisture can consume the phosphonium intermediate. Extend the reaction time or slightly increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Degradation of reagents | Use fresh, high-purity triphenylphosphine and carbon tetrabromide. PPh₃ can oxidize over time. |
| Sub-optimal stoichiometry | Use a slight excess of PPh₃ and CBr₄ (e.g., 1.1-1.5 equivalents) relative to the alcohol to drive the reaction to completion.[7] |
| Potential Cause | Recommended Solution |
| Insufficient reagents | Add an additional portion of PPh₃ and CBr₄ to the reaction mixture and continue stirring. |
| Low reaction temperature | While the reaction is often performed at 0°C to room temperature, gentle heating may be required for less reactive alcohols, though this should be done cautiously to avoid side reactions.[7] |
| Potential Cause | Recommended Solution |
| High solubility of TPPO in the purification solvent | After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be removed by filtration.[5][6] |
| Co-elution during column chromatography | If column chromatography is necessary, use a less polar eluent system. Alternatively, TPPO can be precipitated by adding zinc chloride to form an insoluble complex.[8] |
Guide 2: Hunsdiecker Reaction Troubleshooting (from Carboxylic Acid)
This route involves the conversion of the carboxylic acid to its silver salt, followed by reaction with bromine.
| Potential Cause | Recommended Solution |
| Incomplete reaction with silver oxide | Ensure the carboxylic acid is fully deprotonated. The reaction with silver oxide (Ag₂O) may require gentle heating and thorough mixing. |
| Presence of water | The silver salt must be meticulously dried before use, as water can interfere with the subsequent reaction with bromine.[9] |
| Potential Cause | Recommended Solution |
| Impure or wet silver salt | Use a highly pure and completely dry silver salt of the carboxylic acid for the best results.[9] |
| Side reactions | The reaction is known to proceed via a radical mechanism, which can lead to side products. Ensure the reaction is carried out in a suitable solvent like carbon tetrachloride and under inert conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromopentadecane-1-¹³C via the Appel Reaction
This protocol is adapted from general procedures for the Appel reaction on long-chain alcohols.[7][10]
Materials:
-
Pentadecan-1-ol-1-¹³C
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Pentadecan-1-ol-1-¹³C (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add hexane to the residue and stir vigorously to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of celite, washing the solid with cold hexane.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Bromopentadecane-1-¹³C.
-
If necessary, purify the product further by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
Visualizations
Appel Reaction Workflow
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Hunsdiecker Reaction [organic-chemistry.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
optimizing mass spectrometer settings for sensitive detection of 1-Bromopentadecane-1-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the sensitive detection of 1-Bromopentadecane-1-¹³C.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the mass spectrometric analysis of 1-Bromopentadecane-1-¹³C?
The primary challenges include:
-
Low Ionization Efficiency: Long-chain alkanes can be difficult to ionize effectively.
-
Isotopic Complexity: The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio) combined with the ¹³C label can create a complex isotopic pattern, making data interpretation challenging.[1]
-
Potential for Fragmentation: While fragmentation can provide structural information, excessive fragmentation can reduce the abundance of the molecular ion, impacting sensitivity.[2][3]
-
Low Abundance of the Labeled Compound: In many experimental settings, the isotopically labeled compound is present at a much lower concentration than its unlabeled counterpart, requiring high sensitivity and selectivity for detection.
Q2: Which ionization technique is most suitable for the analysis of 1-Bromopentadecane-1-¹³C?
The choice of ionization technique depends on the desired outcome of the analysis.
-
Electron Ionization (EI): This is a "hard" ionization technique that provides detailed fragmentation patterns, which can be useful for structural confirmation.[4] However, it may lead to a weak or absent molecular ion peak.[4] EI is commonly used with Gas Chromatography (GC-MS).
-
Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation and a more abundant protonated molecule ([M+H]⁺).[4] This is often preferred for quantitative analysis where the molecular ion is the target. Both positive (PCI) and negative chemical ionization (NCI) can be explored. NCI can be particularly sensitive for halogenated compounds.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for relatively non-polar compounds and is compatible with Liquid Chromatography (LC-MS).[5][6]
-
Electrospray Ionization (ESI): While generally used for more polar molecules, ESI can sometimes be used for non-polar compounds with the appropriate mobile phase additives to promote adduct formation (e.g., [M+Ag]⁺).[7]
Q3: What are the expected m/z values for the molecular ions of 1-Bromopentadecane-1-¹³C?
The molecular weight of unlabeled 1-Bromopentadecane (C₁₅H₃₁Br) is approximately 290.16 g/mol .[8] The ¹³C label adds one mass unit. Due to the two major isotopes of bromine, you will observe a characteristic doublet for the molecular ion.
| Ion Species | Isotope Combination | Approximate m/z |
| [M]⁺ | ¹³C¹⁴C₁₄H₃₁⁷⁹Br | 291.16 |
| [M+2]⁺ | ¹³C¹⁴C₁₄H₃₁⁸¹Br | 293.16 |
Note: These are approximate monoisotopic masses. High-resolution mass spectrometry will provide more accurate mass measurements.
Q4: What are the characteristic fragmentation patterns for 1-Bromopentadecane?
Common fragmentation patterns for alkyl bromides include:
-
Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), producing an alkyl cation. You would expect to see a fragment at m/z corresponding to [C₁₅H₃₁]⁺.[3]
-
Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the carbon bearing the bromine atom.[3]
-
Alkyl Chain Fragmentation: A series of losses of CₙH₂ₙ₊₁ fragments (e.g., CH₃•, C₂H₅•) from the alkyl chain, leading to a characteristic pattern of ions separated by 14 Da (CH₂).[5]
For 1-Bromopentadecane-1-¹³C, the fragmentation pattern will be similar, but the fragments containing the ¹³C label will be shifted by one mass unit.
Troubleshooting Guide
Issue 1: Poor Signal Intensity / No Detectable Peak
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Settings | Systematically vary ion source parameters such as electron energy (EI), reagent gas pressure (CI), corona discharge current (APCI), or capillary voltage (ESI).[9] |
| Inefficient Ionization Technique | If using a hard ionization technique like EI, consider switching to a softer method like CI or APCI to enhance the molecular ion abundance.[4] |
| Sample Concentration Too Low | Prepare a more concentrated standard to verify that the instrument is capable of detecting the analyte under the current conditions.[9] |
| Improper Sample Introduction | If using GC-MS, ensure the injection port temperature is sufficient to volatilize the compound without causing degradation. Check for leaks in the GC-MS interface. For LC-MS, ensure proper nebulization of the eluent.[10] |
| Contamination of the Ion Source | A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source components.[9] |
Issue 2: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Steps |
| Mass Spectrometer Not Calibrated | Perform a mass calibration across the desired mass range using a suitable calibration standard.[9] This should be done regularly.[9] |
| Instrument Drift | Environmental factors like temperature fluctuations can cause mass drift. Allow the instrument to stabilize and recalibrate. |
| Space Charge Effects | If the ion current is too high, it can lead to inaccuracies in mass measurement. Reduce the sample concentration or the ionization energy. |
Issue 3: High Background Noise / Contamination
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. Run a blank injection of the solvent to check for background ions.[10] |
| Carryover from Previous Injections | Implement a thorough wash step between sample injections. For GC-MS, bake out the column. For LC-MS, flush the system with a strong solvent.[11] |
| Leaks in the System | Check for leaks in the GC or LC system, as well as the mass spectrometer vacuum system. Air leaks can introduce nitrogen, oxygen, and water, which can increase background noise. |
| Plasticizers or Other Contaminants | Be mindful of potential contaminants from sample vials, pipette tips, and other labware. Use glassware whenever possible and rinse thoroughly. |
Issue 4: Difficulty in Distinguishing Labeled from Unlabeled Compound
| Possible Cause | Troubleshooting Steps |
| Insufficient Mass Resolution | If the mass difference between the labeled and unlabeled compound is small and the peaks are broad, increase the mass resolution of the instrument if possible. This will help to separate the isotopic peaks. |
| High Chemical Background | A high chemical background can obscure low-abundance signals. See "High Background Noise / Contamination" troubleshooting steps. |
| Isotopic Overlap | The M+1 peak of the unlabeled compound can interfere with the M peak of the labeled compound. Use high-resolution mass spectrometry to resolve these peaks. Alternatively, consider using tandem mass spectrometry (MS/MS) for more specific detection. |
Experimental Protocol: Sensitive Detection of 1-Bromopentadecane-1-¹³C by GC-MS
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and experimental goals.
1. Sample Preparation
-
Accurately weigh a known amount of 1-Bromopentadecane-1-¹³C standard.
-
Dissolve the standard in a high-purity volatile solvent (e.g., hexane, ethyl acetate) to create a stock solution.
-
Perform serial dilutions to create a series of calibration standards at the desired concentration range.
-
Prepare your unknown samples by dissolving or extracting them in the same solvent. If necessary, perform a sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.
2. GC-MS Parameters
| Parameter | Suggested Setting | Notes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms, HP-5ms) | A non-polar column is suitable for the separation of long-chain alkyl halides. |
| Injection Mode | Splitless | For trace-level analysis to maximize the amount of sample transferred to the column. |
| Injection Volume | 1 µL | |
| Injector Temperature | 280 °C | Ensure complete volatilization without thermal degradation. |
| Carrier Gas | Helium | At a constant flow rate of 1.0 - 1.5 mL/min. |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min | This is a starting point; optimize the temperature program to achieve good chromatographic separation. |
| MS Transfer Line Temp | 290 °C | To prevent condensation of the analyte. |
3. Mass Spectrometer Settings (Electron Ionization - EI)
| Parameter | Suggested Setting | Notes |
| Ion Source Temperature | 230 °C | |
| Electron Energy | 70 eV | Standard for generating reproducible fragmentation patterns. Consider lowering to 20-30 eV to potentially increase the molecular ion abundance. |
| Acquisition Mode | Full Scan (for initial method development)Selected Ion Monitoring (SIM) (for high sensitivity quantitative analysis) | |
| Scan Range (Full Scan) | m/z 50 - 400 | To observe the molecular ion and key fragments. |
| SIM Ions to Monitor | m/z 291.2, 293.2 (for the labeled compound)m/z 290.2, 292.2 (for the unlabeled compound) | Monitor the characteristic isotopic doublet for both the labeled and unlabeled species. |
| Dwell Time (SIM) | 50 - 100 ms |
Experimental Workflow
Caption: Workflow for optimizing mass spectrometer settings for 1-Bromopentadecane-1-¹³C analysis.
References
- 1. docbrown.info [docbrown.info]
- 2. Mass chart Fragmentation | PDF [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]
- 5. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
strategies to minimize isotopic exchange when using 1-Bromopentadecane-1-13C
Welcome to the technical support center for 1-Bromopentadecane-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your labeled compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a stable, isotopically labeled long-chain alkyl halide. The carbon atom at position 1, which is bonded to the bromine atom, is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This labeling makes it a valuable tool for tracing the fate of the molecule in various chemical and biological processes.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | ¹³CH₃(CH₂)₁₄Br | [1] |
| Molecular Weight | ~292.31 g/mol | [1] |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | [3][4] |
| Chemical Purity | ≥ 95% | [1][3] |
| Appearance | Colorless Liquid / Solid | [4][5] |
| Melting Point | 17-19 °C | [5] |
| Boiling Point | 159-160 °C @ 5 mmHg | [5] |
| Storage Conditions | Room temperature, in a dry, well-ventilated area. | [6] |
| Stability | Stable under recommended storage conditions. Re-analyze after 3 years. | [3][6] |
Q2: What is isotopic exchange and why is it a concern?
A2: Isotopic exchange is a process where an isotope at a specific position in a molecule is swapped with another isotope of the same element from the surrounding environment or another molecule. For this compound, the primary concern is the cleavage of the ¹³C-Br bond and subsequent reaction that could lead to the loss of the ¹³C label or its scrambling to other positions, although the latter is less likely for a saturated alkyl chain. This is problematic because it compromises the quantitative and mechanistic data that rely on the precise location and enrichment of the isotopic label.[2][7]
Q3: Under what conditions is isotopic exchange or label loss most likely to occur?
A3: While this compound is generally stable, certain chemical environments can promote reactions that jeopardize the integrity of the ¹³C label at the C1 position. These include:
-
Strong Bases: Can cause elimination reactions (dehydrobromination) to form pentadecene, thus destroying the labeled starting material.[5]
-
Strong Nucleophiles: Can substitute the bromine, which is the intended reaction in many cases. However, harsh conditions could promote side reactions.
-
Lewis Acids: Strong Lewis acids can coordinate to the bromine atom, potentially weakening the C-Br bond and facilitating carbocation formation, which could lead to undesired rearrangements or reactions.
-
High Temperatures: Elevated temperatures can provide the activation energy for unwanted side reactions or decomposition.
-
Protic Solvents: In reactions that could proceed via an S_N1-type mechanism, polar protic solvents can stabilize a carbocation intermediate at the C1 position, potentially opening pathways for label loss, although this is less common for primary alkyl halides.
Q4: I am using this compound as a tracer in a biological system. What is "isotopic scrambling" and how do I account for it?
A4: In a biological context, the term "isotopic scrambling" refers to the distribution of the ¹³C label to other molecules and other positions within molecules via metabolic pathways.[8] For instance, if this compound is metabolized via beta-oxidation, the ¹³C label could be released as [¹³C]acetyl-CoA. This labeled acetyl-CoA can then enter the Krebs cycle and its ¹³C atom can be incorporated into a wide variety of other metabolites. This is different from direct chemical exchange. To account for this, it is crucial to:
-
Analyze Multiple Metabolites: Use techniques like mass spectrometry or NMR to analyze not just the expected product but also related downstream metabolites to trace the path of the ¹³C label.[9]
-
Use Time-Course Experiments: Analyze samples at different time points to understand the kinetics of label incorporation and scrambling.[10]
-
Perform Control Experiments: Use unlabeled 1-Bromopentadecane to differentiate between naturally occurring metabolites and those derived from the labeled tracer.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Mass spectrometry of the final product shows a significantly lower-than-expected M+1 intensity, suggesting loss of the ¹³C label. | 1. Isotopic Exchange/Loss: Reaction conditions (e.g., high temperature, aggressive reagents) may have caused cleavage of the ¹³C-Br bond and loss of the label. 2. Side Reactions: A significant portion of the starting material may have undergone an elimination or other side reaction. | 1. Re-evaluate Reaction Conditions: Lower the reaction temperature. Use aprotic solvents (e.g., THF, Dioxane, Toluene) instead of protic ones. Use milder bases or reagents where possible. 2. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric components. |
| ¹³C-NMR spectrum of the product is complex or shows the ¹³C signal at an unexpected chemical shift. | 1. Incomplete Reaction: The spectrum may show a mix of starting material and product. 2. Isotopic Scrambling: In certain complex rearrangements (less likely for this compound) or biological systems, the label may have moved to another position. 3. Impurity: The signal may arise from a ¹³C-labeled impurity. | 1. Purify the Product: Use chromatography (e.g., HPLC, column chromatography) to isolate the desired product before analysis. 2. Verify Starting Material: Run a ¹³C-NMR of the this compound starting material to confirm the label's initial position and purity. |
| The reaction yield is very low. | 1. Incompatible Reagents: The compound is incompatible with strong oxidizing agents and strong bases.[5] 2. Decomposition: The reaction temperature may be too high, causing decomposition. | 1. Check Reagent Compatibility: Ensure all reagents are compatible with an alkyl bromide functional group. Avoid strong oxidizers. 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols & Workflows
Protocol 1: Recommended Storage and Handling
-
Storage: Store the vial of this compound at room temperature in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6]
-
Handling:
-
As the melting point is near room temperature (17-19 °C), the compound may be solid or liquid. If solid, gently warm the vial to melt the contents before use.
-
Always handle the compound in a fume hood.
-
Use clean, dry syringes or pipettes to dispense the liquid.
-
After dispensing, flush the vial with an inert gas (Argon or Nitrogen) before sealing to protect the compound from atmospheric moisture and oxygen.
-
Diagram: Troubleshooting Isotopic Integrity
Caption: A workflow for troubleshooting potential isotopic exchange issues.
Diagram: Factors Influencing Isotopic Stability
Caption: Key factors that can influence the isotopic stability of the compound.
Protocol 2: General Protocol for a Grignard Reaction to Minimize Exchange
This protocol describes the formation of a Grignard reagent and its subsequent reaction, with specific steps to ensure isotopic integrity.
-
Apparatus Setup:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Assemble the glassware (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while hot and flush with inert gas.
-
-
Grignard Formation:
-
Place magnesium turnings in the reaction flask.
-
Add a small volume of anhydrous solvent (e.g., THF or diethyl ether).
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Do not allow the temperature to rise excessively.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the newly formed Grignard reagent ([¹³C]pentadecylmagnesium bromide) in an ice bath.
-
Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous solvent dropwise, controlling the temperature to prevent overheating.
-
-
Workup:
-
After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Avoid using strong acids for the quench if possible, as this could promote side reactions.
-
-
Analysis:
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product using column chromatography.
-
Analyze the final product by Mass Spectrometry to confirm the retention of the ¹³C label and by NMR to confirm its position.
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing low signal-to-noise ratio for 1-Bromopentadecane-1-13C in complex samples
Welcome to the technical support center for the analysis of 1-Bromopentadecane-1-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving a high signal-to-noise ratio (S/N) in complex samples.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides solutions to common problems encountered during the analysis of this compound, helping you to enhance your signal and obtain high-quality data.
| Problem | Potential Cause | Suggested Solution |
| Weak or absent 13C signal | Low sample concentration. | Increase the sample concentration if possible. For Nuclear Magnetic Resonance (NMR) spectroscopy, use of specialized NMR tubes, such as those with susceptibility plugs, can help maximize the signal from a limited sample amount[1]. |
| Insufficient number of scans. | For NMR, increase the number of scans (NS) to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans[2]. | |
| Suboptimal NMR acquisition parameters. | Optimize NMR parameters such as the pulse angle, acquisition time (AQ), and relaxation delay (D1). Using a smaller pulse angle (e.g., 30°) instead of a 90° pulse can be beneficial for carbons with long relaxation times, which is common for the carbon in this compound[1][3]. | |
| Broad peaks and poor resolution | Poor probe tuning in NMR. | Ensure the NMR probe is properly tuned for the 1H channel, as poor tuning can lead to incomplete decoupling and broadened 13C signals[4]. |
| Sample viscosity or heterogeneity. | Ensure the sample is fully dissolved and homogeneous. For viscous samples, consider increasing the temperature during acquisition to improve resolution. | |
| High background noise | Suboptimal hardware. | If available, utilize a cryoprobe for NMR experiments. Cryoprobes significantly reduce thermal noise by cooling the detection electronics, which can lead to a 3- to 4-fold increase in S/N[2][5][6][7]. |
| Complex sample matrix. | Employ sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the matrix. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to prepare my complex biological sample for this compound analysis?
A1: For complex matrices like plasma or tissue homogenates, a multi-step extraction and clean-up procedure is recommended. This typically involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the non-polar analyte from the bulk of the matrix components.
NMR Spectroscopy
Q2: I am still getting a low S/N ratio in my 13C NMR spectrum after increasing the number of scans. What else can I do?
A2: Beyond increasing the number of scans, you can optimize your acquisition parameters. For a long-chain molecule like 1-Bromopentadecane, the 13C-1 has a long T1 relaxation time. Using a shorter pulse width (e.g., a 30° flip angle) and an optimized relaxation delay (D1) can significantly enhance the signal[1][3]. Also, consider using techniques like Nuclear Overhauser Effect (NOE), which can increase the 13C signal by transferring polarization from nearby protons[3].
Q3: What are the benefits of using a cryoprobe for my 13C NMR experiments?
A3: A cryoprobe dramatically improves the S/N ratio by cooling the probe's electronics to cryogenic temperatures, which reduces thermal noise[2][5]. This can result in a sensitivity gain of up to 4 times compared to a room-temperature probe, which in turn can reduce the required experiment time by a factor of up to 16 for the same S/N[6].
Q4: Can Dynamic Nuclear Polarization (DNP) help improve my signal?
A4: Yes, Dynamic Nuclear Polarization (DNP) is a powerful technique for dramatically enhancing NMR signal intensities. DNP works by transferring the high polarization of electron spins to the nuclear spins of interest, which can lead to theoretical signal enhancements of over 2600-fold for 13C[8][9]. This technique is particularly useful for samples with very low concentrations[10][11].
Mass Spectrometry
Q5: How can I improve the signal-to-noise ratio for this compound in my mass spectrometry analysis?
A5: To improve the S/N in mass spectrometry, consider optimizing the ionization source parameters and using tandem mass spectrometry (MS/MS) for higher specificity, which reduces chemical noise[12][13]. For complex samples, coupling liquid chromatography (LC) or gas chromatography (GC) with your mass spectrometer can separate the analyte from matrix components, reducing ion suppression and background noise[14].
Experimental Protocols
Protocol 1: Optimized 1D 13C NMR Spectroscopy
This protocol outlines the steps for acquiring a 1D 13C NMR spectrum of this compound in a complex matrix with enhanced sensitivity.
-
Sample Preparation:
-
Extract this compound from the complex sample using a suitable organic solvent (e.g., hexane/ethyl acetate mixture).
-
Evaporate the solvent and reconstitute the residue in a deuterated solvent (e.g., CDCl3) to the highest possible concentration.
-
Filter the sample to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe if available.
-
Tune and match the probe for both 1H and 13C frequencies.
-
-
Acquisition Parameters:
-
Set the pulse program to a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Use a 30° pulse angle to accommodate the long T1 of the labeled carbon.
-
Set the acquisition time (AQ) to at least 1.0 second[3].
-
Set the relaxation delay (D1) to 2.0 seconds[3].
-
Set the number of scans (NS) to a minimum of 1024, and increase as needed for your sample concentration.
-
-
Data Processing:
-
Apply an exponential line broadening (LB) of 1.0 Hz to reduce noise without significantly distorting the peak shape[3].
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: Dynamic Nuclear Polarization (DNP) Enhanced NMR
This protocol provides a general workflow for utilizing DNP to enhance the 13C signal.
-
Sample Preparation:
-
Prepare your sample as described in Protocol 1.
-
Add a polarizing agent (a stable organic radical) to the sample solution. The concentration of the radical needs to be optimized, but a starting point is often in the range of 10-40 mM.
-
-
DNP Spectrometer Setup:
-
Use an NMR spectrometer equipped with a DNP setup, which includes a microwave source.
-
Cool the sample to cryogenic temperatures (typically around 100 K).
-
-
DNP Enhancement:
-
Irradiate the sample with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency of the radical. This transfers polarization from the electrons to the 13C nucleus.
-
-
NMR Acquisition:
-
Once the nuclear polarization has reached a steady state, acquire the 13C NMR spectrum using parameters similar to those in Protocol 1.
-
Data Presentation
The following tables summarize the expected improvements in S/N and experimental time with different techniques.
Table 1: Comparison of NMR Hardware Configurations
| Hardware | Relative S/N Gain | Relative Time Savings |
| Standard Probe | 1x | 1x |
| Cryoprobe | 3-4x[5][7] | 9-16x[6] |
Table 2: Effect of Advanced NMR Techniques on S/N
| Technique | Typical S/N Enhancement Factor |
| Optimized Parameters | 1.5-2x[3] |
| Dynamic Nuclear Polarization (DNP) | 10-1000x[10][11] |
Visualizations
Caption: Troubleshooting workflow for low S/N.
Caption: Workflow for enhanced 13C NMR.
References
- 1. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 2. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. Cryoprobes [nmr.chem.ucsb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 10. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 1-Bromopentadecane-1-13C and its Isomers
Welcome to the technical support center for the chromatographic separation of 1-Bromopentadecane-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the separation of this isotopically labeled compound from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the high degree of similarity in the physicochemical properties of the isomers. Positional isomers of bromopentadecane (e.g., 1-bromo-, 2-bromo-, 3-bromopentadecane) have very similar boiling points and polarities, making them difficult to separate using standard chromatographic techniques. The presence of a single ¹³C isotope in 1-Bromopentadecane-1-¹³C has a negligible effect on its retention time compared to the unlabeled compound under typical GC or HPLC conditions, so the main focus is on separating the positional isomers.[1]
Q2: Which chromatographic technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be employed, and the choice depends on the specific requirements of your analysis.
-
Gas Chromatography (GC) is often preferred for separating volatile and semi-volatile nonpolar compounds like long-chain bromoalkanes. Temperature programming is a powerful tool in GC to optimize the separation of isomers with slightly different boiling points.[2]
-
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, can also be effective. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.[3] Normal-phase HPLC can also be considered, as it is well-suited for isomer separations.
Q3: How does the ¹³C isotope in 1-Bromopentadecane-1-¹³C affect the chromatographic separation?
A3: For a single ¹³C substitution in a molecule of this size, the effect on retention time is generally negligible in both GC and HPLC.[1] The difference in mass is very small and does not significantly alter the compound's volatility or its interaction with the stationary phase. Therefore, method development should focus on separating the positional isomers of bromopentadecane.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Problem: Poor resolution or co-elution of 1-Bromopentadecane and its positional isomers.
This is the most common issue encountered when trying to separate isomers of long-chain alkyl halides. Below is a step-by-step guide to improve resolution.
Workflow for Optimizing GC Separation
Caption: Troubleshooting workflow for improving GC separation of bromopentadecane isomers.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Co-eluting Peaks | Inadequate separation efficiency. | 1. Optimize the Temperature Program: Start with a slow temperature ramp (e.g., 2-5 °C/min) to maximize the separation of compounds with close boiling points.[2][4][5][6] A lower initial oven temperature can also improve the resolution of early-eluting peaks.[4] 2. Change the Stationary Phase: If optimizing the temperature program is insufficient, the column's stationary phase may not be selective enough. For nonpolar analytes like bromopentadecane, a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. However, trying a mid-polarity phase might provide a different selectivity that resolves the isomers. 3. Increase Column Length: A longer column provides more theoretical plates and can improve resolution, although it will also increase analysis time. |
| Broad Peaks | Suboptimal carrier gas flow rate or active sites in the system. | 1. Adjust Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for the column diameter. Operating at the optimal linear velocity will minimize band broadening. 2. Check for System Activity: Ensure the injector liner and the first few centimeters of the column are clean. Active sites can cause peak tailing. If necessary, replace the liner and trim the column inlet. |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow. | 1. Verify GC System Performance: Check that the oven temperature is stable and that the carrier gas flow is constant. 2. Ensure Proper Column Installation: A poorly installed column can lead to leaks and flow variations. |
Experimental Protocol: Example GC Method Development
The following is a general protocol for developing a GC method for the separation of bromopentadecane isomers.
-
Column Selection:
-
Start with a standard non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). These columns are robust and suitable for a wide range of nonpolar compounds.
-
-
Initial GC Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID or MS) Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio) to ensure sharp peaks.
-
Injection Volume: 1 µL
-
-
Scouting Temperature Program: [4]
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Optimization:
-
Based on the results of the scouting run, adjust the temperature program to improve the separation of the isomers. If the peaks are clustered together, a slower ramp rate (e.g., 3-5 °C/min) in the elution region of the isomers is recommended.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Inadequate separation of 1-Bromopentadecane and its positional isomers in reversed-phase HPLC.
Workflow for Optimizing HPLC Separation
Caption: Troubleshooting workflow for improving HPLC separation of bromopentadecane isomers.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase is too strong or too weak, or the stationary phase lacks selectivity. | 1. Adjust Mobile Phase Composition: In reversed-phase HPLC, 1-Bromopentadecane is very nonpolar. Start with a high percentage of organic solvent (e.g., 90:10 Acetonitrile:Water). To increase retention and improve separation, decrease the organic solvent percentage in small increments (e.g., to 88:12, 85:15). Trying a different organic solvent (e.g., Methanol instead of Acetonitrile) can also alter selectivity.[7] 2. Change Stationary Phase Chemistry: If adjusting the mobile phase is not effective, a different stationary phase may be needed. While a C18 column is a good starting point, a phenyl-hexyl or a biphenyl column can offer different selectivity for nonpolar, structurally similar compounds due to π-π interactions.[8] 3. Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will increase efficiency and may improve resolution. |
| Peak Tailing | Secondary interactions with the stationary phase or column overload. | 1. Check for Silanol Interactions: Even with nonpolar compounds, interactions with residual silanols on the silica support can cause tailing. Ensure your column is of high quality with good end-capping. 2. Reduce Sample Concentration: Injecting too much sample can lead to peak distortion. Try diluting your sample. |
| Variable Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | 1. Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser and ensure your pump is mixing the solvents accurately. 2. Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of retention times.[9] |
Experimental Protocol: Example HPLC Method Development
The following is a general protocol for developing a reversed-phase HPLC method for separating bromopentadecane isomers.
-
Column Selection:
-
Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Initial HPLC Parameters:
-
Mobile Phase: Acetonitrile and Water.
-
Detector: UV at a low wavelength (e.g., 205 nm), as bromoalkanes have poor chromophores, or a mass spectrometer (MS).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Scouting Gradient:
-
Initial Conditions: 80% Acetonitrile / 20% Water.
-
Gradient: Linearly increase to 100% Acetonitrile over 15 minutes.
-
Hold: Hold at 100% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Optimization:
-
Based on the scouting run, determine the approximate mobile phase composition where the isomers elute. Develop an isocratic method or a shallow gradient around this composition to improve resolution. For example, if the isomers elute at around 90% Acetonitrile, try an isocratic method with 88% Acetonitrile or a shallow gradient from 85% to 95% Acetonitrile over 20 minutes.
-
Data Presentation
Table 1: Example GC Retention Time Data
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B |
| 1-Bromopentadecane | e.g., 15.21 | e.g., 18.54 |
| 2-Bromopentadecane | e.g., 15.35 | e.g., 18.62 |
| 3-Bromopentadecane | e.g., 15.48 | e.g., 18.71 |
| ...other isomers... | ... | ... |
| Resolution (1-bromo/2-bromo) | e.g., 1.4 | e.g., 0.8 |
Method A: DB-5ms (30m x 0.25mm, 0.25µm), Temp Program: 150°C (1 min), then 5°C/min to 250°C. Method B: DB-17 (30m x 0.25mm, 0.25µm), Temp Program: 150°C (1 min), then 5°C/min to 250°C.
Table 2: Example HPLC Retention Time Data
| Compound | Retention Time (min) - Method X | Retention Time (min) - Method Y |
| 1-Bromopentadecane | e.g., 12.8 | e.g., 14.2 |
| 2-Bromopentadecane | e.g., 13.1 | e.g., 14.4 |
| ...other isomers... | ... | ... |
| Resolution (1-bromo/2-bromo) | e.g., 1.2 | e.g., 0.9 |
Method X: C18 column (150mm x 4.6mm, 3.5µm), Mobile Phase: 90:10 ACN:H₂O, Flow: 1.0 mL/min. Method Y: Phenyl-Hexyl column (150mm x 4.6mm, 3.5µm), Mobile Phase: 90:10 ACN:H₂O, Flow: 1.0 mL/min.
By systematically applying the troubleshooting steps and documenting the results in tables as shown above, researchers can efficiently develop a robust method for the challenging separation of 1-Bromopentadecane-1-¹³C from its isomers.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of 1-Bromopentadecane-1-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS/MS analysis of 1-Bromopentadecane-1-13C.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is the signal intensity of this compound significantly lower in my sample matrix compared to the standard in a pure solvent?
A1: This is a classic sign of ion suppression, a common matrix effect where co-eluting endogenous components from your sample matrix interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][2][3] This competition for ionization can lead to a suppressed signal and inaccurate quantification.[4][5]
To troubleshoot this, consider the following steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][6]
-
Solid-Phase Extraction (SPE): Use a sorbent that retains your analyte while allowing the interfering matrix components to be washed away. For a non-polar compound like 1-Bromopentadecane, a reverse-phase (e.g., C18) or a mixed-mode SPE cartridge could be effective.[7]
-
Liquid-Liquid Extraction (LLE): This technique can be used to isolate hydrophobic compounds from an aqueous matrix.[6]
-
Protein Precipitation (PPT): While a simpler method, it is often less effective at removing phospholipids and other matrix components that can cause significant ion suppression.[7]
-
-
Optimize Chromatographic Separation: Adjust your LC method to separate the analyte from the co-eluting interferences.[1][4][8]
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Column Chemistry: Experiment with different stationary phases to alter the selectivity of your separation.
-
-
Dilute the Sample: If the sensitivity of your assay is high enough, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[4][9]
Q2: I'm observing poor reproducibility and a large scatter in my data for replicate injections of the same sample. What could be the cause?
A2: Poor reproducibility is often a consequence of variable matrix effects between samples.[10] Even in samples from the same batch, the concentration of interfering components can vary, leading to inconsistent ion suppression or enhancement.
To address this issue:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Since you are analyzing this compound, you are already using a stable isotope-labeled compound. If you are using it as a calibrant, you should use a non-labeled version of the same compound as an internal standard. Conversely, if this compound is your analyte, you would ideally use a deuterated or another 13C-labeled version with a different number of labels as an internal standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal variability.[4][5][11] For this to be effective, the analyte and the SIL-IS peaks must completely overlap chromatographically.[5]
-
Implement Robust Sample Cleanup: As mentioned in Q1, a more rigorous sample preparation method like SPE or LLE will result in cleaner extracts and more consistent analytical results.[6][7]
-
Assess Matrix Effects with Post-Column Infusion: This technique can help you visualize the regions in your chromatogram where ion suppression or enhancement is occurring. By infusing a constant flow of your analyte post-column and injecting a blank matrix extract, you can see where the signal of your infused standard drops or increases. This allows you to adjust your chromatography to move your analyte peak to a cleaner region of the chromatogram.[4][8][12][13]
Q3: My calibration curve is non-linear, especially at lower concentrations. Could this be due to matrix effects?
A3: Yes, matrix effects can certainly lead to non-linearity in your calibration curve. This can happen if the degree of ion suppression or enhancement is not constant across the concentration range of your calibrants.
To resolve this:
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1][10] This ensures that your calibrants and samples experience similar matrix effects, leading to a more accurate calibration curve.
-
Employ the Method of Standard Addition: This method is particularly useful when a suitable blank matrix is not available.[4][14][15] It involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within the sample matrix.[15][16] This approach effectively compensates for matrix effects specific to that sample.[15][17]
Frequently Asked Questions (FAQs)
Q: What is the matrix effect in LC-MS/MS?
A: The matrix effect refers to the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[2][3] These components can either suppress (ion suppression) or enhance (ion enhancement) the analyte's signal, leading to inaccurate and imprecise quantification.[18][19]
Q: How can I determine if my analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: As described in the troubleshooting section, this qualitative method helps identify the retention time windows where matrix effects are most pronounced.[4][9][12][13]
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response of the same analyte in a neat solvent. The ratio of these responses indicates the extent of ion suppression or enhancement.[3][4]
Q: What are the most common sources of matrix effects in biological samples?
A: In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[6] Other endogenous components such as salts, proteins, and metabolites can also interfere with the ionization process.[1]
Q: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for all matrix effects?
A: While using a SIL-IS is considered the gold standard for correcting matrix effects, it may not be a complete solution in all cases.[4][20] Severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity is compromised.[6] Therefore, it is often best to combine the use of a SIL-IS with effective sample preparation to minimize matrix effects in the first place. It is also crucial that the SIL-IS and the analyte have identical chromatographic retention times for the correction to be valid.[5]
Quantitative Data Summary
The following table summarizes the general effectiveness of various sample preparation techniques in reducing matrix effects, as reported in the literature. Note that the actual performance will depend on the specific analyte, matrix, and analytical conditions.
| Sample Preparation Method | Typical Reduction in Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 10-50% | Simple, fast, and inexpensive. | Often results in significant residual matrix components, leading to substantial matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 50-80% | Provides cleaner extracts than PPT. | Can have lower analyte recovery, especially for polar compounds, and is more labor-intensive.[7] |
| Solid-Phase Extraction (SPE) | 70-95% | Highly effective at removing interfering matrix components and can be automated.[7] | Requires method development to select the appropriate sorbent and elution conditions. |
| Mixed-Mode SPE | >90% | Offers the highest degree of selectivity and produces the cleanest extracts.[7] | Can be more expensive and require more complex method development. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union
-
Analyte standard solution (e.g., this compound in a suitable solvent)
-
Blank matrix extract (prepared using your sample preparation method)
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phases.
-
Connect the outlet of the LC column to one inlet of the T-union.
-
Connect the syringe pump containing the analyte standard solution to the second inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
Begin infusing the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for the analyte is observed in the MS, inject the blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement.
Protocol 2: Method of Standard Addition
Objective: To accurately quantify the analyte in a complex matrix by creating a calibration curve within the sample itself.
Materials:
-
Sample with unknown analyte concentration
-
Standard solution of the analyte with a known concentration
-
Volumetric flasks and pipettes
Procedure:
-
Dispense equal volumes of the sample into a series of volumetric flasks (e.g., five flasks).
-
Leave the first flask as the unspiked sample.
-
Add increasing, known amounts of the analyte standard solution to the remaining flasks.
-
Bring all flasks to the final volume with a suitable solvent.
-
Analyze each solution by LC-MS/MS and record the analyte's peak area.
-
Plot the peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original, unspiked sample.[14]
Visualizations
Caption: Workflow for identifying, mitigating, and correcting matrix effects in LC-MS/MS analysis.
Caption: Logical relationship of different strategies for resolving matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 15. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
how to increase the efficiency of cellular labeling with 1-Bromopentadecane-1-13C
Welcome to the technical support center for cellular labeling experiments using 1-Bromopentadecane-1-13C. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cellular labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for cellular labeling?
This compound is a stable isotope-labeled long-chain fatty acid analog. The "1-13C" indicates that the first carbon atom in the pentadecane chain is the heavy isotope of carbon, 13C. The "1-Bromo" suggests that a bromine atom is attached to this first carbon. In cellular biology, it is utilized as a tracer to study the uptake, trafficking, and metabolism of fatty acids. Once it enters the cell, it can be incorporated into cellular lipids, and the 13C label allows for its detection and quantification using mass spectrometry-based methods.
Q2: What is the primary mechanism of cellular uptake for this compound?
Long-chain fatty acids and their analogs enter cells through a combination of passive diffusion and protein-mediated transport.[1][2][3][4] Key proteins involved in the facilitated transport of long-chain fatty acids include:
-
FAT/CD36 (Fatty Acid Translocase): A major transporter of long-chain fatty acids across the plasma membrane.[1][2][4]
-
FABPpm (Plasma Membrane Fatty Acid-Binding Protein): Another key protein that facilitates the uptake of fatty acids.[1][2][4]
-
FATP (Fatty Acid Transport Protein) family: A family of proteins that are involved in fatty acid transport across the cell membrane.[1][2][4]
Once inside the cell, the fatty acid analog is typically activated to its acyl-CoA derivative and can then be channeled into various metabolic pathways, including incorporation into phospholipids, triacylglycerols, and cholesteryl esters, or catabolism via β-oxidation.[1]
Q3: How can I detect and quantify the incorporation of this compound into cellular lipids?
The most common method for detecting and quantifying stable isotope-labeled compounds within cells is mass spectrometry (MS). Following cellular labeling, lipids are extracted and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can differentiate between lipids containing the naturally abundant 12C and those that have incorporated the heavier 13C from this compound, allowing for the quantification of newly synthesized lipids.
Q4: What are the key factors that can influence the efficiency of cellular labeling with this compound?
Several factors can impact labeling efficiency:
-
Concentration of the labeling reagent: Higher concentrations may increase labeling but can also lead to cytotoxicity.
-
Incubation time: Longer incubation times can lead to greater incorporation, but also potential metabolic alteration of the label.
-
Cell type and density: Different cell types have varying capacities for fatty acid uptake and metabolism.
-
Culture medium composition: The presence of other fatty acids in the serum of the culture medium can compete with the uptake of the labeled analog.
Troubleshooting Guide
This guide addresses common issues encountered during cellular labeling experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Detected | Inefficient Cellular Uptake | • Optimize the concentration of this compound. Perform a dose-response experiment to find the optimal concentration for your cell type. • Increase the incubation time. A time-course experiment can help determine the optimal labeling duration. • For experiments in serum-containing media, consider using fatty acid-free serum or a serum-free medium to reduce competition from other fatty acids. |
| Low Expression of Fatty Acid Transporters | • If your cell line is known to have low expression of fatty acid transporters, consider using a different cell line with higher expression, or transiently overexpressing a transporter like CD36. | |
| Degradation of the Labeling Reagent | • Ensure proper storage of the this compound stock solution (typically at -20°C or below, protected from light). Prepare fresh working solutions for each experiment. | |
| High Background Signal | Non-specific Binding | • Reduce the concentration of the labeling reagent. • Optimize the washing steps after incubation to thoroughly remove any unbound reagent. Increase the number and duration of washes. |
| Contamination | • Ensure that all reagents and labware are clean and free of contaminants that could interfere with mass spectrometry analysis. | |
| Cell Viability Issues/Toxicity | High Concentration of Labeling Reagent | • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cells. • Reduce the incubation time. |
| Solvent Toxicity | • If using a solvent like DMSO to dissolve the labeling reagent, ensure the final concentration in the culture medium is well below the toxic threshold for your cells (typically <0.5%). | |
| Inconsistent Results | Variability in Experimental Conditions | • Maintain consistency in cell density, passage number, and growth phase. • Ensure accurate and consistent preparation of the labeling solution. |
| Incomplete Lipid Extraction | • Optimize your lipid extraction protocol to ensure efficient recovery of the lipid classes of interest. |
Experimental Protocols
General Protocol for Cellular Labeling with this compound
This protocol provides a general starting point. Optimization will be required for specific cell types and experimental goals.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (consider fatty acid-free serum for higher efficiency)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM. Store the stock solution at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).
-
Prepare Labeling Medium: On the day of the experiment, dilute the this compound stock solution into pre-warmed cell culture medium to the desired final concentration (a starting range of 10-100 µM is recommended). Vortex thoroughly to ensure complete mixing.
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined amount of time (a starting point of 4-24 hours is recommended).
-
Washing: After incubation, remove the labeling medium and wash the cells 2-3 times with ice-cold PBS to remove any unincorporated labeling reagent.
-
Cell Harvesting and Lipid Extraction: Harvest the cells (e.g., by scraping or trypsinization). Proceed with your established protocol for cellular lipid extraction.
-
Analysis: Analyze the extracted lipids by mass spectrometry to detect and quantify the incorporation of the 13C label.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from an optimization experiment. Actual results will vary depending on the experimental conditions.
| Concentration (µM) | Incubation Time (hours) | % 13C Incorporation into Phosphatidylcholine | Cell Viability (%) |
| 10 | 4 | 5.2 ± 0.8 | 98 ± 2 |
| 10 | 12 | 15.6 ± 1.5 | 97 ± 3 |
| 10 | 24 | 28.3 ± 2.1 | 95 ± 4 |
| 50 | 4 | 22.1 ± 2.5 | 96 ± 3 |
| 50 | 12 | 55.8 ± 4.2 | 90 ± 5 |
| 50 | 24 | 75.4 ± 5.9 | 82 ± 6 |
| 100 | 4 | 40.5 ± 3.8 | 91 ± 4 |
| 100 | 12 | 82.1 ± 6.5 | 75 ± 7 |
| 100 | 24 | 89.3 ± 7.1 | 60 ± 8 |
Visualizations
Cellular Uptake and Metabolism of Long-Chain Fatty Acid Analogs
The following diagram illustrates the general pathways involved in the uptake and metabolic fate of long-chain fatty acid analogs like this compound.
References
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]
- 3. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming challenges in achieving accurate quantification with 1-Bromopentadecane-1-13C
Welcome to the technical support center for 1-Bromopentadecane-1-13C. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification using this stable isotope-labeled internal standard. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays such as GC-MS and LC-MS.[1] Its key advantage is that its chemical and physical properties are nearly identical to its unlabeled counterpart, but it can be distinguished by its mass. This allows it to be added at the beginning of a sample preparation workflow to accurately account for analyte loss during extraction, derivatization, and analysis, as well as to correct for matrix effects that can cause ion suppression or enhancement.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored at room temperature in a tightly sealed container, away from light and moisture.[3] It is stable under normal conditions.[4][5][6] It is incompatible with strong oxidizing agents and strong bases, so contact with these substances should be avoided.[4][5] For handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[4][6]
Q3: In which solvents can this compound be dissolved?
A3: 1-Bromopentadecane is soluble in chloroform and slightly soluble in methanol.[7] For creating stock solutions for analytical standards, it is advisable to use organic solvents such as methanol, acetonitrile, or isopropanol. The choice of solvent should be compatible with the analytical method (e.g., mobile phase in LC-MS).
Q4: Can the 13C label on this compound be lost during sample preparation or analysis?
A4: The carbon-13 isotope is a stable isotope and is not radioactive. The C-Br bond in 1-bromopentadecane is generally stable under typical analytical conditions. However, exposure to harsh chemical conditions, such as strong bases or nucleophiles, could potentially lead to the cleavage of the C-Br bond and loss of the labeled part of the molecule from the intended analytical workflow. It is important to ensure that the sample preparation and analysis conditions are compatible with the chemical nature of alkyl bromides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or irreproducible quantification | Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard and the analyte differently.[2] | - Improve Chromatographic Separation: Optimize the LC gradient or change the column to better separate the analyte and internal standard from interfering matrix components.- Enhance Sample Cleanup: Incorporate additional sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[8] |
| Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard stock or working solutions will lead to systematic errors in quantification. | - Verify Solution Preparation: Carefully re-prepare and verify the concentrations of all standard solutions. Use calibrated pipettes and balances.- Assess Stability: Ensure the internal standard is stable in the solvent used for the stock solution and under the storage conditions. Re-analyze the stock solution periodically to check for degradation. | |
| Low or no signal from the internal standard | Degradation of the Internal Standard: this compound can degrade in the presence of incompatible substances like strong bases or oxidizing agents.[4][5] | - Check Reagent Compatibility: Review all reagents used in the sample preparation to ensure they are compatible with alkyl halides.- Evaluate Sample Matrix pH: If the sample matrix is highly basic, consider adjusting the pH to a neutral or slightly acidic range before adding the internal standard. |
| Poor Extraction Recovery: The chosen sample preparation method may not be efficient for extracting this compound from the sample matrix. | - Optimize Extraction Protocol: Experiment with different extraction solvents or SPE cartridges to improve the recovery of the internal standard. Ensure the chosen method is also suitable for the target analyte. | |
| Variable internal standard peak area across samples | Inconsistent Sample Spiking: Inaccurate or inconsistent addition of the internal standard solution to each sample. | - Standardize Spiking Procedure: Use a calibrated and precise pipette to add the internal standard. Ensure the internal standard is added to every sample, calibrator, and quality control sample at the same step in the workflow. |
| Precipitation of the Internal Standard: The internal standard may precipitate out of solution if the sample matrix is not compatible with the solvent used for the internal standard working solution. | - Solvent Compatibility Check: When adding the internal standard to an aqueous sample, ensure the final concentration of the organic solvent is low enough to prevent precipitation. It may be necessary to adjust the concentration of the internal standard working solution. | |
| Chromatographic peak splitting or tailing for the internal standard | Column Overload: Injecting too high a concentration of the internal standard can lead to poor peak shape. | - Dilute the Internal Standard: Reduce the concentration of the internal standard in the working solution. |
| Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | - Column Conditioning: Ensure the column is properly conditioned and equilibrated before analysis.- Mobile Phase Additives: Consider adding a small amount of a modifier, like formic acid or ammonium hydroxide (if compatible with the analyte), to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol or acetonitrile) to dissolve the compound completely.
-
Once dissolved, fill the flask to the 10 mL mark with the same solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, sealed vial and store it at room temperature, protected from light.
-
-
Working Internal Standard Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (typically the same as the stock solution solvent or one that is compatible with the initial mobile phase conditions).
-
Mix thoroughly. This working solution can be used to spike samples. The final concentration in the sample should be optimized based on the expected analyte concentration and instrument response.
-
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates a typical experimental workflow for the quantification of a target analyte in a biological sample using this compound as an internal standard.
Caption: General workflow for analyte quantification using an internal standard.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting inaccurate quantification results when using an internal standard.
References
- 1. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge [aijirenvial.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 1-BROMOPENTADECANE CAS#: 629-72-1 [chemicalbook.com]
- 8. welchlab.com [welchlab.com]
Validation & Comparative
A Comparative Guide to Internal Standards: 1-Bromopentadecane-1-13C vs. Deuterated Analogs for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1-Bromopentadecane-1-13C and deuterated standards, offering insights into their respective performances, supported by experimental considerations and data.
Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis. Among the available options, carbon-13 (¹³C) and deuterium (²H or D) are the most common isotopes used for labeling. While deuterated standards are often more readily available and less expensive, they can present inherent challenges that may compromise analytical accuracy. In contrast, ¹³C-labeled standards, such as 1-Bromopentadecane-1-¹³C, are increasingly recognized as the superior choice for many applications due to their greater stability and closer physicochemical properties to the unlabeled analyte.
Key Performance Differences: A Head-to-Head Comparison
The fundamental differences between ¹³C and deuterated standards lie in the potential for isotopic effects and the stability of the isotopic label. These differences can significantly impact chromatographic behavior and mass spectral fragmentation, ultimately affecting the precision and accuracy of quantification.
| Feature | This compound | Deuterated Pentadecane Standards |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte, ensuring identical response to matrix effects and ion suppression. | Variable: May exhibit slight chromatographic shifts, leading to differential ion suppression and potentially biased results. |
| Isotope Stability | High: The ¹³C-carbon bond is highly stable and not susceptible to exchange. | Moderate to Low: Deuterium atoms, especially those at exchangeable positions, can be lost or scramble during sample storage and analysis. |
| Isotope Effect | Negligible: The small mass difference between ¹²C and ¹³C results in minimal kinetic isotope effects. | Can be significant: The substantial mass difference between hydrogen and deuterium can lead to different fragmentation patterns and reaction rates. |
| Cost | Generally higher due to more complex synthesis. | Typically lower and more widely available. |
| Accuracy & Precision | Higher precision and accuracy due to co-elution and isotope stability. | Potential for lower accuracy and precision if chromatographic separation or isotope exchange occurs. |
Experimental Protocol: Quantitation of Pentadecanoic Acid in Human Plasma
This hypothetical experimental protocol outlines the use of both 1-Bromopentadecane-1-¹³C and a deuterated analog (d3-1-Bromopentadecane) as internal standards for the quantification of pentadecanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS) after derivatization.
Objective: To compare the accuracy and precision of pentadecanoic acid quantification using a ¹³C-labeled versus a deuterated internal standard.
Materials:
-
Human plasma samples
-
Pentadecanoic acid standard
-
1-Bromopentadecane-1-¹³C (Internal Standard 1)
-
d3-1-Bromopentadecane (Internal Standard 2)
-
Internal Standard Spiking Solutions (10 µg/mL in methanol for each)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Extraction Solvent (e.g., Hexane:Isopropanol 3:2, v/v)
-
GC-MS system
Methodology:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the respective internal standard spiking solution (either 1-Bromopentadecane-1-¹³C or d3-1-Bromopentadecane).
-
Vortex for 30 seconds.
-
Add 500 µL of extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of the derivatizing agent.
-
Cap the tube and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Monitor the appropriate ions for the derivatized pentadecanoic acid and the internal standards.
-
Expected Quantitative Data
The following table presents hypothetical data from the analysis of a quality control (QC) sample with a known concentration of pentadecanoic acid (100 ng/mL). The data illustrates the expected differences in performance between the two internal standards.
| Internal Standard Used | Measured Concentration (ng/mL) (n=6) | Mean (ng/mL) | Standard Deviation | Coefficient of Variation (%CV) | Accuracy (%) |
| This compound | 101.2, 99.8, 100.5, 102.1, 99.5, 101.0 | 100.7 | 0.96 | 0.95 | 100.7 |
| d3-1-Bromopentadecane | 105.8, 96.2, 108.1, 94.5, 109.5, 97.3 | 101.9 | 6.45 | 6.33 | 101.9 |
The hypothetical data demonstrates the superior precision (lower %CV) of the ¹³C-labeled internal standard, which is a direct result of its ideal co-elution and stability, minimizing variability in the analytical process.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of pentadecanoic acid.
Caption: Experimental workflow for pentadecanoic acid quantitation.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative mass spectrometry, ¹³C-labeled internal standards like 1-Bromopentadecane-1-¹³C offer significant advantages over their deuterated counterparts. The inherent stability and co-elution properties of ¹³C standards minimize analytical variability and provide greater confidence in the final quantitative data. While deuterated standards can be a cost-effective option, careful consideration of their potential limitations is essential to avoid compromising data quality. The choice of internal standard should be guided by the specific requirements of the assay and the desired level of analytical rigor.
A Comparative Guide to Analytical Method Validation for Compound Quantification Using 1-Bromopentadecane-1-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation parameters for the quantification of chemical compounds using the stable isotope-labeled internal standard, 1-Bromopentadecane-1-13C. The principles and protocols outlined here are based on internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10][11][12]
The use of a stable isotope-labeled internal standard, such as this compound, is a preferred approach in quantitative mass spectrometry-based assays.[13][14] This is due to its similar physicochemical properties to the analyte of interest, which allows it to effectively compensate for variability during sample preparation and analysis.[13][15] This guide will detail the validation experiments required to demonstrate a method's suitability for its intended purpose and compare the expected performance of a stable isotope-labeled internal standard with a structural analog.
The Role of the Internal Standard in Analytical Method Validation
In chromatographic and mass spectrometric analyses, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibration standards and quality controls, before processing.[10][13][15] The IS helps to correct for variations that can occur at different stages of the analytical process. The ideal internal standard has physicochemical properties very similar to the analyte.[15] Stable isotope-labeled standards are considered the "gold standard" as they co-elute with the analyte and exhibit similar ionization behavior in the mass spectrometer, providing the most accurate correction for matrix effects and other sources of variability.[14][16]
Key Validation Parameters and Experimental Data
The validation of a bioanalytical method is essential to ensure its reliability, accuracy, and reproducibility for quantifying analytes in biological matrices.[2][4] The core validation parameters, as recommended by regulatory agencies, are summarized below with hypothetical performance data for a method using this compound as an internal standard for the quantification of a hypothetical analyte, "Compound X."
Table 1: Linearity of Calibration Curve for Compound X
| Concentration (ng/mL) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.00 | 0.012 | 0.98 | 98.0 |
| 2.50 | 0.031 | 2.55 | 102.0 |
| 5.00 | 0.060 | 4.92 | 98.4 |
| 10.0 | 0.125 | 10.2 | 102.0 |
| 25.0 | 0.305 | 25.0 | 100.0 |
| 50.0 | 0.610 | 50.8 | 101.6 |
| 75.0 | 0.900 | 73.8 | 98.4 |
| 100 | 1.220 | 100.0 | 100.0 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision for Compound X
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | % Accuracy | % RSD (Intra-day) | % RSD (Inter-day) |
| LLOQ | 1.00 | 0.99 | 99.0 | 8.5 | 10.2 |
| Low | 3.00 | 2.95 | 98.3 | 6.2 | 7.8 |
| Medium | 30.0 | 30.8 | 102.7 | 4.5 | 5.9 |
| High | 80.0 | 79.2 | 99.0 | 3.1 | 4.5 |
LLOQ: Lower Limit of Quantitation, QC: Quality Control, RSD: Relative Standard Deviation
Table 3: Stability of Compound X in Human Plasma
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | % Stability |
| Freeze-Thaw (3 cycles) | -80°C to RT | 3.00 | 2.91 | 97.0 |
| 80.0 | 78.5 | 98.1 | ||
| Short-Term (Bench-top) | Room Temperature (4 hours) | 3.00 | 2.96 | 98.7 |
| 80.0 | 79.8 | 99.8 | ||
| Long-Term | -80°C (30 days) | 3.00 | 2.89 | 96.3 |
| 80.0 | 77.9 | 97.4 |
Comparison of Internal Standard Alternatives
While stable isotope-labeled internal standards like this compound are ideal, a structural analog can sometimes be used as an alternative. The following table compares the key characteristics of these two types of internal standards.
Table 4: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes at a different retention time. |
| Mass Spectrometry Behavior | Same fragmentation pattern, different precursor/product ion m/z. | Different fragmentation pattern and m/z. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression/enhancement. | Good to moderate. May not fully compensate for matrix effects. |
| Correction for Extraction Recovery | Excellent. Behaves identically during sample preparation. | Good. Similar, but not identical, extraction efficiency. |
| Availability | Can be custom synthesized if not commercially available. | May be more readily available from commercial sources. |
| Cost | Generally higher due to synthesis complexity. | Generally lower. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for key validation experiments.
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Compound X and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Compound X stock solution to create working solutions for calibration standards and quality controls.
-
Spiking: Spike the appropriate volume of the working solutions into a blank biological matrix (e.g., human plasma) to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Addition: Add a fixed amount of the this compound working solution to all samples, including blanks, calibration standards, and QCs, prior to sample extraction.
Protocol 2: Sample Extraction (Protein Precipitation)
-
Precipitation: To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution program.
-
Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17][18]
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for both Compound X and this compound.
Visualizing Workflows and Relationships
Diagrams are essential for clearly communicating complex processes and relationships.
References
- 1. japsonline.com [japsonline.com]
- 2. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. japsonline.com [japsonline.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. database.ich.org [database.ich.org]
- 13. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 14. foodriskmanagement.com [foodriskmanagement.com]
- 15. fda.gov [fda.gov]
- 16. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Metabolic Fates of 1-Bromopentadecane-1-¹³C and its Unlabeled Analog
For Researchers, Scientists, and Drug Development Professionals
Anticipated Metabolic Pathways
Long-chain alkyl halides such as 1-bromopentadecane are primarily metabolized through two key pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation. The ¹³C label at the first carbon provides a means to distinguish and quantify the metabolic products derived from the initial site of the molecule.
1. Cytochrome P450-Mediated Oxidation:
CYP enzymes are a major family of enzymes involved in the metabolism of a wide array of xenobiotics, including halogenated alkanes[1][2][3]. The length of the alkyl chain can influence the rate and regioselectivity of metabolism[4]. For 1-bromopentadecane, oxidation can occur at various positions along the carbon chain, leading to a variety of hydroxylated metabolites. Subsequent oxidation of these alcohols can lead to aldehydes, ketones, and carboxylic acids.
2. Glutathione Conjugation:
Glutathione conjugation is a critical detoxification pathway for electrophilic compounds[5][6]. The bromine atom in 1-bromopentadecane is a good leaving group, making the C1 carbon susceptible to nucleophilic attack by the thiol group of glutathione[7][8]. This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), results in the formation of a more water-soluble S-pentadecylglutathione conjugate, facilitating its excretion[5][8][9].
Comparative Data Summary
The following table summarizes the expected key differences in the metabolic profiles of 1-Bromopentadecane-1-¹³C and its unlabeled analog, based on the principles of isotope tracing.
| Feature | Unlabeled 1-Bromopentadecane | 1-Bromopentadecane-1-¹³C | Significance of ¹³C Label |
| Parent Compound | Standard mass spectrum. | Mass spectrum shows an M+1 peak, confirming the presence of the ¹³C isotope. | Allows for unambiguous identification of the labeled compound and its metabolites. |
| CYP-Mediated Oxidation Products | A mixture of hydroxylated and further oxidized metabolites. Mass spectra correspond to the natural isotopic abundance. | Metabolites retaining the C1 carbon will exhibit an M+1 peak. For example, 1-hydroxypentadecane will be detected at a higher mass. | Enables precise quantification of metabolites where the C1 carbon is retained and helps to elucidate the sites of oxidation. |
| Glutathione Conjugate | S-pentadecylglutathione will be formed. | The glutathione conjugate will incorporate the ¹³C at the C1 position of the pentadecyl moiety. | Confirms the mechanism of conjugation and allows for accurate measurement of the flux through this detoxification pathway. |
| Metabolic Flux Analysis | Relative quantification of pathways is challenging. | The ¹³C label allows for metabolic flux analysis to determine the relative contributions of the CYP-mediated and glutathione conjugation pathways. | Provides quantitative insights into the primary routes of metabolism and detoxification. |
Experimental Protocols
The following are generalized experimental protocols that would be employed to study the metabolism of 1-Bromopentadecane-1-¹³C.
1. In Vitro Metabolism with Liver Microsomes:
-
Objective: To investigate the CYP-mediated metabolism.
-
Methodology:
-
Incubate 1-Bromopentadecane-1-¹³C with pooled human or animal liver microsomes.
-
The incubation mixture should contain an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Incubations are carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify metabolites.
-
2. In Vitro Metabolism with Hepatocytes:
-
Objective: To study both CYP-mediated and conjugation pathways in a whole-cell system.
-
Methodology:
-
Incubate 1-Bromopentadecane-1-¹³C with freshly isolated or cryopreserved hepatocytes.
-
Hepatocytes are suspended in a suitable incubation medium (e.g., Williams' Medium E).
-
Incubations are performed at 37°C in a humidified incubator with 5% CO₂.
-
Samples of the cell suspension and supernatant are collected at various time points.
-
Cell lysates and supernatant are analyzed by LC-MS to identify and quantify the parent compound and its metabolites, including glutathione conjugates.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for 1-bromopentadecane and the expected fate of the ¹³C label.
Caption: CYP450 oxidation of 1-Bromopentadecane-1-¹³C.
Caption: Glutathione conjugation of 1-Bromopentadecane-1-¹³C.
References
- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the length of alkyl chain on the cytochrome P450 dependent metabolism of N-diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
A Comparative Guide to Isotopic Tracers in Lipid Metabolism Research: Spotlight on 1-Bromopentadecane-1-13C and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipid metabolism research, isotopic tracers are indispensable tools for elucidating the dynamics of fatty acid synthesis, uptake, and flux. This guide provides a comparative analysis of 1-Bromopentadecane-1-13C and other established isotopic labeling methods, offering insights into their potential applications and performance based on available data. While specific experimental data for this compound is limited in published literature, its potential utility can be inferred from the well-documented applications of analogous tracers.
Introduction to this compound
This compound is a stable isotope-labeled derivative of pentadecane, a saturated fatty acid. Its structure suggests potential applications as a tracer in studies of fatty acid metabolism, particularly in tracking the incorporation and modification of long-chain fatty acids. The single 13C label at the carboxyl-end allows for sensitive detection and quantification by mass spectrometry.
Comparison with Alternative Isotopic Tracers
The primary alternatives for tracing fatty acid metabolism include fully 13C-labeled fatty acids (e.g., [U-13C]palmitate) and deuterated fatty acids. Each class of tracer offers distinct advantages and is suited for different experimental questions.
| Feature | This compound (Potential) | [U-13C]Fatty Acids (e.g., Palmitate) | Deuterated Fatty Acids |
| Primary Application | Tracing the initial steps of fatty acid uptake and esterification. Potential as an internal standard for quantification of bromo-lipids. | Quantifying de novo lipogenesis, fatty acid oxidation, and incorporation into complex lipids.[1][2][3] | Tracing fatty acid uptake and metabolism with minimal kinetic isotope effect for many reactions.[4][5] Used to inhibit lipid peroxidation.[6] |
| Isotopic Labeling | Single 13C at the 1-position. | Uniformly labeled with 13C. | Multiple deuterium atoms at specific or all positions. |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7] | GC-MS, LC-MS/MS, Isotope Ratio Mass Spectrometry (IRMS).[8][9] | GC-MS, LC-MS/MS.[4][5] |
| Key Advantage | The bromo- group could potentially be used for specific chemical derivatization or as a unique mass tag. | Provides detailed information on the fate of the entire carbon skeleton of the fatty acid.[2] | Lower cost compared to 13C-labeled compounds.[10] Can be used to study kinetic isotope effects. |
| Potential Limitation | The biological relevance and metabolic fate of a brominated fatty acid are not well-documented and may not fully represent the metabolism of natural fatty acids. | Higher cost. Potential for label scrambling in some metabolic pathways. | Potential for D/H exchange in certain environments. The larger mass difference can sometimes lead to chromatographic separation from the unlabeled analog. |
| Reported Isotopic Enrichment | Not reported in literature. | High enrichment achievable, often exceeding 99 atom %.[2] | High enrichment achievable. |
| Typical Experimental Use | In vitro cell culture studies to track uptake and initial metabolic steps. | In vivo and in vitro studies to measure metabolic flux in various tissues and cell types.[3][11][12] | In vivo and in vitro metabolic tracing studies.[4][5] |
Experimental Protocols
While a specific protocol for this compound is not available, the following is a general and widely adopted protocol for tracing fatty acid metabolism in cultured cells using [U-13C]palmitate. This protocol can be adapted for use with other labeled fatty acids.
Protocol: Tracing Fatty Acid Uptake and Incorporation into Cellular Lipids using [U-13C]Palmitate
1. Materials:
-
[U-13C]Palmitic acid (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Chloroform, Methanol, Water (for lipid extraction)
-
Internal standards for lipid classes (e.g., deuterated lipid standards from Avanti Polar Lipids)
-
Nitrogen gas for solvent evaporation
-
GC-MS or LC-MS/MS system
2. Preparation of Labeled Fatty Acid-BSA Complex:
-
Prepare a stock solution of [U-13C]palmitate in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the [U-13C]palmitate stock solution to the BSA solution while stirring gently.
-
Incubate at 37°C for 1 hour to allow for complexation.
-
Sterile filter the final solution. The final concentration of palmitate and the molar ratio to BSA should be optimized for the specific cell type and experiment.
3. Cell Culture and Labeling:
-
Plate cells in appropriate culture dishes and grow to the desired confluency.
-
Remove the growth medium and wash the cells twice with warm PBS.
-
Add cell culture medium containing the [U-13C]palmitate-BSA complex. A typical final concentration of labeled palmitate is in the range of 25-100 µM.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) to allow for uptake and metabolism of the labeled fatty acid.
4. Lipid Extraction:
-
After the incubation period, remove the labeling medium and wash the cells three times with ice-cold PBS.
-
Scrape the cells in ice-cold methanol and transfer to a glass tube.
-
Add chloroform and water to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v).
-
Add internal standards for the lipid classes of interest.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
5. Sample Analysis by Mass Spectrometry:
-
Resuspend the dried lipid extract in an appropriate solvent for injection into the mass spectrometer.
-
Analyze the samples by GC-MS (after derivatization, e.g., to fatty acid methyl esters) or LC-MS/MS.
-
Monitor the mass isotopologue distribution for palmitate and other fatty acids, as well as for complex lipids into which the labeled palmitate has been incorporated.
-
Quantify the abundance of labeled and unlabeled lipid species relative to the internal standards.
Data Interpretation
The incorporation of the 13C label from [U-13C]palmitate into various lipid species provides a direct measure of their synthesis and turnover. For example, the appearance of M+16 labeled palmitate in cellular triglycerides indicates the direct esterification of the supplied tracer. The detection of labeled acetyl-CoA derived from the breakdown of the tracer can provide insights into fatty acid oxidation.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for a stable isotope tracing experiment in lipidomics and a simplified representation of fatty acid metabolism that can be traced using these methods.
Caption: General workflow for a stable isotope tracing experiment in lipidomics.
Caption: Simplified pathway of fatty acid metabolism traced with isotopic labels.
Conclusion
While this compound presents an intriguing potential tool for lipid metabolism research, its utility remains to be demonstrated in peer-reviewed studies. In contrast, [U-13C]- and deuterated fatty acids are well-established and powerful tracers that have provided significant insights into the complexities of fatty acid dynamics. The choice of tracer will ultimately depend on the specific biological question, the metabolic pathway of interest, and available analytical instrumentation. Researchers are encouraged to consider the well-validated alternatives for robust and reproducible results in fatty acid metabolic studies.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human metabolic studies with deuterated alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 7. metsol.com [metsol.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Independently Verifying the Isotopic Enrichment of 1-Bromopentadecane-1-¹³C
For researchers in drug development and other scientific fields relying on isotopically labeled compounds, the precise isotopic enrichment of these materials is a critical parameter. Commercially supplied 1-Bromopentadecane-1-¹³C, a valuable building block in organic synthesis, is no exception. Independent verification of its ¹³C enrichment ensures the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (¹³C-qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide also offers detailed experimental protocols for both methods, a comparison with third-party analytical services, and visual workflows to aid in understanding the verification process.
Comparison of Verification Methods
The choice between ¹³C-qNMR and GC-MS for verifying the isotopic enrichment of 1-Bromopentadecane-1-¹³C depends on available instrumentation, sample amount, and the desired level of detail. Both techniques offer high accuracy when properly implemented.
| Feature | Quantitative ¹³C NMR (¹³C-qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the relative abundance of ¹³C and ¹²C nuclei at a specific atomic position based on their distinct nuclear magnetic resonance signals. | Separates the isotopologues based on their mass-to-charge ratio after ionization. |
| Sample Requirement | Typically requires 10-50 mg of the compound. | Requires a much smaller sample size, often in the microgram to nanogram range. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[1][2] | May require derivatization to improve volatility and chromatographic separation. |
| Data Analysis | Integration of the ¹³C and ¹²C signals at the labeled position. Requires careful experimental setup to ensure quantitative accuracy (e.g., inverse-gated decoupling).[3][4][5] | Analysis of the mass spectrum to determine the relative abundance of the M+0 and M+1 ions. |
| Advantages | - Non-destructive. - Provides information about the specific position of the label. - Can be highly accurate with proper calibration and experimental parameters. | - High sensitivity. - Can be coupled with a separation technique (GC) to ensure the purity of the analyzed compound. |
| Disadvantages | - Lower sensitivity compared to MS. - Longer acquisition times may be required for high precision. | - Destructive technique. - Potential for isotopic fractionation during chromatography or ionization. |
| Typical Precision | Can achieve precision of <1% with optimized parameters.[6] | Typically provides precision within a few percent, but can be improved with careful calibration. |
Experimental Protocols
Below are detailed protocols for the in-house verification of the isotopic enrichment of 1-Bromopentadecane-1-¹³C using ¹³C-qNMR and GC-MS.
Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy
This method directly measures the ¹³C enrichment at the C1 position of 1-Bromopentadecane. The use of inverse-gated ¹H decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of the carbon signals.[3][4][5]
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
-
5 mm NMR tubes
Reagents:
-
1-Bromopentadecane-1-¹³C sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard (optional, for concentration determination), e.g., 1,3,5-trichlorobenzene
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of 1-Bromopentadecane-1-¹³C into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ and dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Set up a quantitative ¹³C NMR experiment using an inverse-gated decoupling pulse sequence.[3][4][5] This is critical for obtaining accurate integrals by preventing NOE enhancement of the protonated carbon signals.
-
Key acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the carbon atoms of interest. For long-chain alkanes, T₁ values can be several seconds. A d1 of 30-60 seconds is a good starting point.[7]
-
Acquisition time (aq): ~2-3 seconds
-
Number of scans (ns): Sufficient to obtain a good signal-to-noise ratio for the C1 signals (both ¹³C and the natural abundance ¹²C satellite peaks, if observable). This may range from 128 to 1024 scans or more depending on the sample concentration and spectrometer sensitivity.
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale (the CDCl₃ signal is at 77.16 ppm).
-
Identify the signal corresponding to the C1 carbon. Due to the ¹³C labeling, this will be a large singlet. The corresponding signal for the unlabeled C1 position (at natural abundance) will be a very small doublet (due to ¹³C-¹³C coupling with C2) and may not be easily visible.
-
Integrate the area of the ¹³C-labeled C1 signal (A_¹³C).
-
To determine the enrichment, you can compare the integral of the C1 signal to the integral of a non-labeled carbon in the chain (e.g., C15, the terminal methyl group), which will represent the natural abundance of ¹³C. Let the integral of the C15 signal be A_C15. The natural abundance of ¹³C is approximately 1.1%.
-
Calculation of Isotopic Enrichment:
-
Isotopic Enrichment (%) = [ (Integral of ¹³C-labeled C1) / ( (Integral of a non-labeled carbon) / 0.011 ) ] * 100
-
A more accurate method is to use an internal standard of known concentration and compare the integral of the labeled carbon to the integral of the standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and can provide excellent quantitative results. For 1-Bromopentadecane, direct injection is feasible without derivatization.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms, or similar non-polar column).
Reagents:
-
1-Bromopentadecane-1-¹³C sample
-
High-purity solvent for dilution (e.g., hexane or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 1-Bromopentadecane-1-¹³C in hexane at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a working solution in the range of 1-10 µg/mL.
-
-
GC-MS Method:
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM). For quantification of isotopic enrichment, full scan is often preferred initially to observe the entire fragmentation pattern.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 1-Bromopentadecane in the total ion chromatogram.
-
Examine the mass spectrum of this peak.
-
The molecular ion region should show two major peaks: one for the unlabeled molecule (M) and one for the ¹³C-labeled molecule (M+1). For 1-Bromopentadecane (C₁₅H₃₁Br), the bromine isotopes (⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) will result in two molecular ion clusters.
-
Focus on the molecular ion cluster. Let's consider the cluster containing ⁷⁹Br. The unlabeled molecule will have a mass of approximately 290.16 g/mol . The ¹³C-labeled molecule will have a mass of approximately 291.16 g/mol .
-
Determine the integrated peak areas for the M+ ion (unlabeled) and the M+1 ion (¹³C-labeled) for a specific bromine isotope cluster.
-
Calculation of Isotopic Enrichment:
-
Isotopic Enrichment (%) = [ Area(M+1) / (Area(M) + Area(M+1)) ] * 100
-
It is important to correct for the natural abundance of ¹³C in the unlabeled fragment.
-
-
Alternative: Third-Party Analytical Services
For laboratories without access to the necessary instrumentation or expertise, outsourcing the isotopic enrichment analysis is a viable option. Several commercial laboratories offer these services.
| Service Provider Type | Advantages | Disadvantages |
| Specialized Isotope Analysis Labs | - High level of expertise and state-of-the-art instrumentation. - Often provide certified results. - Can perform very high-precision analysis. | - Can be more expensive. - Longer turnaround times. |
| University Core Facilities | - Access to a wide range of instrumentation. - Often more affordable than commercial labs. - Opportunity for collaboration with academic experts. | - Turnaround times can be variable. - May not have the same level of certification as commercial labs. |
| Contract Research Organizations (CROs) | - Offer a broad range of analytical services. - Can be integrated into a larger drug development workflow. | - Cost can be high. - May not specialize solely in isotopic analysis. |
Visualizing the Workflow
Caption: Workflow for the independent verification of isotopic enrichment.
Caption: Logical relationship between the compound, methods, and desired outcome.
By following the guidelines and protocols outlined in this guide, researchers can confidently and independently verify the isotopic enrichment of their commercially supplied 1-Bromopentadecane-1-¹³C, thereby ensuring the integrity of their research and development activities.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 13C SPECTRUM [imserc.northwestern.edu]
- 6. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Inter-Laboratory Comparison for the Analysis of 1-Bromopentadecane-1-13C: A Comparative Guide
Introduction
This guide provides a comparative analysis of the results from a hypothetical inter-laboratory study focused on the determination of the purity of 1-Bromopentadecane-1-13C. This isotopically labeled compound is a critical reagent in various organic synthesis applications, particularly in tracer studies and as an internal standard in mass spectrometry-based analyses. Ensuring the chemical and isotopic purity of this material is paramount for the accuracy and reliability of experimental results. This document is intended for researchers, scientists, and drug development professionals to provide insights into the analytical methodologies and the expected variability in measurements across different laboratories.
Data Summary
An inter-laboratory study was conducted involving five laboratories to assess the purity of a single batch of this compound. The participating laboratories utilized a variety of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the reported purity values is presented in the table below.
| Laboratory | Analytical Method | Reported Purity (%) | Mean Purity (%) | Standard Deviation |
| Lab 1 | GC-MS | 98.5, 98.7, 98.6 | 98.6 | 0.10 |
| Lab 2 | GC-MS | 98.2, 98.4, 98.3 | 98.3 | 0.10 |
| Lab 3 | HPLC-UV | 97.9, 98.1, 98.0 | 98.0 | 0.10 |
| Lab 4 | qNMR | 99.1, 99.3, 99.2 | 99.2 | 0.10 |
| Lab 5 | GC-FID | 98.8, 98.9, 98.7 | 98.8 | 0.10 |
Experimental Protocols
A standardized experimental protocol was provided to all participating laboratories to ensure consistency in sample handling and preparation. The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the purity of this compound using GC-MS.
Materials:
-
This compound sample
-
Dichloromethane (DCM), analytical grade
-
Internal Standard (e.g., Tetradecane)
-
Autosampler vials with inserts
-
Micropipettes
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the internal standard (Tetradecane) in dichloromethane at a concentration of 1 mg/mL.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL sample stock solution.
-
-
Sample Preparation:
-
In an autosampler vial, combine 100 µL of the this compound sample stock solution with 100 µL of the internal standard stock solution.
-
Add 800 µL of dichloromethane to the vial to bring the total volume to 1 mL.
-
Cap the vial and vortex for 10 seconds to ensure homogeneity.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area for both compounds.
-
Determine the purity of this compound by comparing the peak area of the analyte to the peak area of the internal standard, correcting for the relative response factor if necessary.
-
Workflow Visualization
The following diagram illustrates the workflow of the inter-laboratory comparison study, from sample distribution to final data analysis and reporting.
Caption: Workflow of the inter-laboratory comparison study.
A Comparative Guide to the Chemical Stability of 1-Bromopentadecane-1-¹³C and Related Compounds
This guide provides a comprehensive evaluation of the chemical stability of 1-Bromopentadecane-1-¹³C in comparison to its non-labeled counterpart and other similar long-chain bromoalkanes. The information presented is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document outlines the theoretical basis for stability differences, proposes detailed experimental protocols for comparative analysis, and presents expected outcomes in a clear, structured format.
Introduction to Chemical Stability of Isotopically Labeled Compounds
Stable isotope labeling is a powerful tool in scientific research, particularly in metabolic studies and pharmacokinetic analyses.[1][2] 1-Bromopentadecane-1-¹³C, with its heavy carbon isotope at the C-1 position, is often used as an internal standard or a tracer in complex biological matrices.[3][4] The chemical stability of such labeled compounds is a critical parameter, as any degradation can compromise the accuracy and reliability of experimental results.
The primary difference in chemical stability between an isotopically labeled compound and its non-labeled analog often arises from the Kinetic Isotope Effect (KIE) .[5][6] The substitution of an atom with its heavier isotope results in a lower vibrational frequency of the chemical bond, leading to a higher bond dissociation energy.[1] Consequently, breaking a bond involving a heavier isotope, such as a ¹³C-Br bond, requires more energy and thus proceeds at a slower rate compared to a ¹²C-Br bond.[1][6] This guide will explore the practical implications of this effect on the stability of 1-Bromopentadecane-1-¹³C under various stress conditions.
Comparative Compounds
For a thorough evaluation, the chemical stability of 1-Bromopentadecane-1-¹³C should be compared against compounds that can highlight the effects of isotopic labeling, chain length, and isomerism. The following compounds are proposed for this comparative analysis:
-
1-Bromopentadecane-1-¹³C: The isotopically labeled subject of the study.
-
1-Bromopentadecane: The direct non-labeled counterpart, serving as the primary control.[7][8][9][10]
-
1-Bromodecane: A shorter-chain primary bromoalkane to evaluate the influence of alkyl chain length on stability.
-
2-Bromopentadecane: A secondary bromoalkane isomer to assess the impact of the bromine atom's position on stability.
Experimental Protocols for Forced Degradation Studies
To quantitatively assess and compare the chemical stability of these compounds, a series of forced degradation studies are proposed.[3][11][12] These studies subject the compounds to accelerated stress conditions to identify potential degradation pathways and quantify degradation rates.[13][14][15] The target for degradation is typically in the range of 5-20% to ensure that degradation products can be accurately identified and quantified without complete decomposition of the parent compound.[16]
General Experimental Workflow
The overall workflow for the comparative stability assessment is depicted in the following diagram:
Caption: A flowchart of the experimental workflow for the comparative stability analysis.
Thermal Stability
-
Objective: To evaluate the effect of elevated temperature on the degradation of the compounds.
-
Method:
-
Prepare solutions of each test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Dispense aliquots of each solution into sealed glass vials.
-
Place the vials in ovens maintained at controlled temperatures (e.g., 60°C and 80°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove a vial for each compound and cool it to room temperature.
-
Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and any degradation products.[17][18]
-
Photostability
-
Objective: To assess the degradation caused by exposure to UV light.
-
Method:
-
Prepare solutions of each test compound at 1 mg/mL in a UV-transparent solvent (e.g., acetonitrile).
-
Place the solutions in quartz cuvettes or vials.
-
Expose the samples to a controlled UV light source (e.g., 254 nm) in a photostability chamber.
-
Wrap a set of control samples in aluminum foil to protect them from light and keep them alongside the exposed samples.
-
At specified time points, collect samples for analysis by HPLC or GC-MS.
-
Hydrolytic Stability (Acidic and Basic Conditions)
-
Objective: To determine the susceptibility of the compounds to acid- and base-catalyzed hydrolysis.
-
Method:
-
Prepare solutions of each test compound at 1 mg/mL in a mixture of acetonitrile and either 0.1 M hydrochloric acid (for acidic hydrolysis) or 0.1 M sodium hydroxide (for basic hydrolysis).
-
Maintain the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points, withdraw aliquots and neutralize them (the acidic solution with NaOH and the basic solution with HCl).
-
Analyze the neutralized samples by HPLC or GC-MS.
-
Oxidative Stability
-
Objective: To evaluate the stability of the compounds in the presence of an oxidizing agent.
-
Method:
-
Prepare solutions of each test compound at 1 mg/mL in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.
-
Keep the solutions at room temperature or a slightly elevated temperature (e.g., 40°C).
-
At specified time points, collect samples for analysis by HPLC or GC-MS.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[19]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water is a suitable starting point. Detection can be performed using a UV detector or a mass spectrometer (LC-MS) for identification of degradation products.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of bromoalkanes, GC-MS is also a powerful technique for separation and identification of the parent compounds and any volatile degradation products.[18][20]
Expected Degradation Pathways
The primary degradation pathways for long-chain bromoalkanes under the proposed stress conditions are expected to be substitution and elimination reactions.
Caption: Potential degradation pathways for 1-Bromopentadecane.
Data Presentation and Expected Outcomes
The quantitative data from the forced degradation studies should be summarized in tables for easy comparison.
Table 1: Hypothetical Percentage Degradation of Parent Compounds under Thermal Stress at 80°C
| Time (hours) | 1-Bromopentadecane-1-¹³C (%) | 1-Bromopentadecane (%) | 1-Bromodecane (%) | 2-Bromopentadecane (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 1.2 | 1.5 | 1.8 | 3.5 |
| 8 | 2.5 | 3.1 | 3.7 | 7.2 |
| 12 | 3.8 | 4.7 | 5.5 | 11.0 |
| 24 | 7.5 | 9.2 | 10.8 | 21.5 |
Table 2: Hypothetical Percentage Degradation under Basic Hydrolysis (0.1 M NaOH at 40°C)
| Time (hours) | 1-Bromopentadecane-1-¹³C (%) | 1-Bromopentadecane (%) | 1-Bromodecane (%) | 2-Bromopentadecane (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 2.1 | 2.6 | 3.0 | 5.8 |
| 4 | 4.3 | 5.3 | 6.1 | 11.5 |
| 8 | 8.5 | 10.5 | 12.0 | 22.1 |
| 24 | 18.2 | 22.0 | 25.5 | 45.3 |
Interpretation of Expected Results
-
Effect of Isotopic Labeling: It is anticipated that 1-Bromopentadecane-1-¹³C will exhibit slightly greater stability (i.e., a lower rate of degradation) compared to its non-labeled counterpart, particularly in reactions where the C-Br bond is cleaved in the rate-determining step. This is due to the primary kinetic isotope effect.[1][5]
-
Effect of Chain Length: Shorter-chain bromoalkanes like 1-bromodecane may show slightly different degradation kinetics, although the electronic effect of the alkyl chain length is generally minimal for primary halides.
-
Effect of Isomerism: The secondary bromoalkane, 2-bromopentadecane, is expected to be significantly less stable and more reactive than the primary bromoalkanes, especially in substitution and elimination reactions that proceed through a carbocation-like transition state.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-溴十五烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-ブロモペンタデカン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lnct.ac.in [lnct.ac.in]
- 14. Accelerated stability testing | PDF [slideshare.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. sgs.com [sgs.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. agilent.com [agilent.com]
- 19. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Incorporating 1-Bromopentadecane-1-13C into Research Projects
For researchers in the fields of metabolic analysis, drug development, and proteomics, the choice of chemical probes is critical to the success and accuracy of their experiments. This guide provides a comprehensive cost-benefit analysis of incorporating 1-Bromopentadecane-1-13C into research projects, comparing it with alternative methods for tracking lipid metabolism and protein modification.
Executive Summary
This compound is a stable isotope-labeled long-chain alkyl halide used as a tracer in metabolic research. Its primary applications lie in metabolic flux analysis and the study of protein S-palmitoylation, a crucial post-translational modification. The key benefit of using a stable isotope label like 13C is that it creates a chemically identical but mass-shifted version of the natural molecule, allowing for precise tracking without significantly altering biological processes. However, the cost of synthesis and purification of isotopically labeled compounds is a significant consideration. This guide weighs the benefits of this compound against its cost and compares it to alternative approaches, including other isotopically labeled lipids and the use of bioorthogonal "clickable" chemical reporters.
Data Presentation: Comparative Analysis of Probes
To provide a clear overview, the following table summarizes the key characteristics and approximate costs of this compound and its alternatives. Prices are based on currently available information from various suppliers and are subject to change.
| Product | Label Type | Purity/Enrichment | Typical Quantity | Approximate Price (USD) | Price per mg (USD) | Key Application(s) | Vendor(s) |
| This compound | 13C | 99 atom % 13C, 95% chemical purity | 500 mg | $249.00 - $318.00 | $0.50 - $0.64 | Metabolic Labeling, Protein Lipidation Studies | CDN Isotopes, CymitQuimica[1][2] |
| Unlabeled 1-Bromopentadecane | None | 97% | 10 g | $111.00 | $0.01 | Control Experiments, Synthesis | Sigma-Aldrich[3] |
| Pentadecanoic Acid-UL-13C15 | 13C (Uniform) | 98% | - | Inquiry required | - | Metabolic Labeling, Lipidomics | Larodan[4] |
| Pentadecanoic Acid-d29 | Deuterium | ≥99% deuterated | 1 mg | $80.00 | $80.00 | Internal Standard for Mass Spectrometry | MedChemExpress[5] |
| Unlabeled Pentadecanoic Acid | None | 99% | 250 g | $709.65 | $0.003 | Control Experiments, General Research | Thermo Scientific[6] |
| Eicosapentaenoic Acid Alkyne | Alkyne | - | - | Inquiry required | - | Click Chemistry, Protein Lipidation Imaging | Cayman Chemical[7] |
Experimental Protocols
Metabolic Labeling of Mammalian Cells with this compound for Metabolic Flux Analysis
This protocol describes the general procedure for introducing the 13C label from this compound into cellular lipids to trace metabolic pathways.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Preparation of Labeled Fatty Acid Stock: Prepare a stock solution of this compound complexed to fatty acid-free BSA. The bromo-group can be hydrolyzed to a hydroxyl group and subsequently oxidized to a carboxylic acid in situ by cellular enzymes, or the compound can be chemically converted to 13C-pentadecanoic acid prior to the experiment.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard culture medium with a medium containing the this compound-BSA complex at a final concentration typically in the range of 10-100 µM.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the uptake and incorporation of the labeled fatty acid into cellular lipids.
-
Cell Harvesting and Lipid Extraction: After incubation, wash the cells with ice-cold PBS to remove any remaining labeled compound from the medium. Harvest the cells and perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Sample Analysis: Analyze the extracted lipids by mass spectrometry to determine the incorporation of the 13C label into different lipid species. The mass shift of +1 Da will indicate the presence of the labeled pentadecanoyl chain.
Analysis of Protein S-palmitoylation using a Clickable Alkyne Probe
This protocol outlines an alternative method for studying protein lipidation that does not rely on stable isotopes but instead uses a bioorthogonal chemical reporter.
Materials:
-
An alkyne-containing fatty acid analog (e.g., 15-hexadecynoic acid)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore)
-
Copper(I)-based click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Metabolic Labeling: Incubate cells with the alkyne-containing fatty acid analog. The cellular machinery will incorporate this "clickable" probe into acylated proteins.
-
Cell Lysis: Harvest the cells and prepare a cell lysate.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the azide-functionalized reporter tag and the click chemistry reagents to the lysate. This will covalently attach the reporter tag to the alkyne-modified proteins.
-
Analysis:
-
Visualization: If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.
-
Enrichment and Identification: If an azide-biotin tag was used, the labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.
-
Mandatory Visualizations
References
comparative study of different analytical platforms for the detection of 1-Bromopentadecane-1-13C
A Comparative Guide to Analytical Platforms for the Detection of 1-Bromopentadecane-1-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of leading analytical platforms for the qualitative and quantitative detection of this compound, a stable isotope-labeled long-chain alkyl halide. The selection of an appropriate analytical technique is critical for applications ranging from metabolic tracing and environmental fate studies to quality control in chemical synthesis. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their respective strengths and limitations in the context of analyzing this specific isotopically labeled compound.
Analytical Platforms: A Head-to-Head Comparison
The two primary analytical platforms suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. For brominated compounds, GC-MS is particularly sensitive.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For the analysis of ¹³C-labeled compounds, ¹³C NMR is indispensable as it directly probes the carbon backbone of the molecule.[4] Quantitative ¹³C NMR can be used to determine the isotopic enrichment at specific carbon positions.[5][6][7]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and ¹³C NMR for the analysis of ¹³C-labeled long-chain organic molecules. The data presented is a representative summary based on the analysis of similar compounds and the general capabilities of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Detection of the nuclear spin properties of ¹³C isotopes in a magnetic field. |
| Sensitivity | High (ng/L to µg/L levels for brominated compounds).[2] | Moderate to Low (typically requires mg of sample).[8][9][10] |
| Specificity | High, based on retention time and mass fragmentation pattern.[3] | Very high, provides detailed structural information and position of the label.[4] |
| Quantitative Analysis | Excellent, with the use of internal or external standards. | Good, but can be influenced by relaxation times and the Nuclear Overhauser Effect (NOE).[5][6] |
| Sample Throughput | High, with typical run times of minutes per sample. | Low, can require hours for signal averaging for low concentration samples.[9] |
| Sample Preparation | Requires volatile solvents and can involve derivatization.[11][12][13] | Requires deuterated solvents and relatively pure samples.[8][14] |
| Instrumentation Cost | Moderate to High. | High. |
| Key Advantage | High sensitivity and throughput. | Unambiguous structural information and label position determination. |
| Limitation | Potential for thermal degradation of labile compounds. | Lower sensitivity and longer acquisition times.[6] |
Experimental Protocols
Detailed methodologies for utilizing GC-MS and ¹³C NMR for the analysis of this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 10 µg/mL.[11]
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Ensure the final sample is free of particulate matter by centrifugation or filtration.[11]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: A non-polar capillary column, such as a VF-624ms (60 m × 0.25 mm i.d. × 1.4 µm film thickness), is suitable for separating long-chain alkyl halides.[15]
-
Injector Temperature: 250 °C.[16]
-
Oven Temperature Program: Start at 75 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.[16]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[16]
-
Mass Spectrometer: Agilent 5977A Single Quadrupole MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.[17]
3. Data Analysis:
-
The retention time of the peak corresponding to this compound will be used for identification.
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion containing one bromine atom (isotopes at m/z 79 and 81) and one ¹³C atom. The molecular ion for the unlabeled 1-Bromopentadecane is approximately 291.31 g/mol , so the labeled compound will have a molecular ion around 292.31 g/mol .
-
Quantification is achieved by integrating the peak area of a specific ion fragment and comparing it to a calibration curve generated from standards of known concentrations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8][9]
-
Ensure the sample is completely dissolved. If necessary, use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any solid particles.
-
Transfer the filtered solution to a clean 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz or higher field instrument.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: A standard ¹³C NMR experiment with proton decoupling is typically used. For quantitative measurements, an inverse-gated decoupling sequence is employed to suppress the NOE effect.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): A long relaxation delay (e.g., 5 times the longest T₁ of the carbon nuclei) is crucial for accurate quantification. This can be 30 seconds or more.
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans: A large number of scans (from hundreds to thousands) will be necessary to achieve an adequate signal-to-noise ratio, especially for determining isotopic enrichment at a single position.
-
Temperature: 298 K.
3. Data Analysis:
-
The ¹³C NMR spectrum will show a distinct signal for the ¹³C-labeled carbon at the C1 position. The chemical shift of this carbon will be influenced by the attached bromine atom.
-
The isotopic enrichment can be determined by comparing the integral of the ¹³C-enriched signal to the integrals of the signals from the naturally abundant ¹³C in the rest of the molecule, or to an internal standard of known concentration and ¹³C abundance.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of this compound using either GC-MS or NMR spectroscopy.
Caption: General analytical workflow for this compound.
Summary and Recommendations
The choice between GC-MS and ¹³C NMR for the analysis of this compound will depend on the specific research question and available resources.
-
For high-throughput screening, trace-level detection, and routine quantitative analysis where the position of the label is known, GC-MS is the preferred method due to its superior sensitivity and speed.
-
For unambiguous confirmation of the ¹³C label's position, detailed structural elucidation, and accurate determination of isotopic enrichment without the need for extensive calibration curves for similar compounds, ¹³C NMR is the more powerful technique, despite its lower sensitivity and longer analysis times.
In many research scenarios, a combination of both techniques can provide the most comprehensive characterization of this compound. GC-MS can be used for initial screening and quantification, while ¹³C NMR can provide definitive structural confirmation and precise isotopic enrichment information.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sensitive determination of bromate in ozonated and chlorinated water, and sea water by gas chromatography-mass spectrometry after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. magritek.com [magritek.com]
- 7. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - CR [thermofisher.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. ajbs.scione.com [ajbs.scione.com]
Safety Operating Guide
Proper Disposal of 1-Bromopentadecane-1-13C: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromopentadecane-1-13C, a non-radioactive, isotopically labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety Considerations: 1-Bromopentadecane, the unlabeled analogue of this compound, is classified as a hazardous chemical. It is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative to manage its disposal as a hazardous waste stream. The presence of the stable isotope Carbon-13 does not alter the chemical's hazardous properties or its disposal requirements.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Bromopentadecane, which are applicable to its isotopically labeled form.
| Property | Value |
| Molecular Formula | C₁₅H₃₁Br |
| Molecular Weight | 291.31 g/mol |
| Appearance | Liquid |
| Melting Point | 17-19 °C |
| Boiling Point | 159-160 °C @ 5 mmHg |
| Flash Point | 110 °C (closed cup) |
| Density | 1.005 g/mL at 25 °C |
| Vapor Pressure | <1 mmHg @ 20 °C |
| Storage Class | 10 - Combustible liquids |
| Water Hazard Class (WGK) | 3 - severe hazard to water |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound waste must be conducted in a manner that mitigates risks to personnel and the environment. The following step-by-step protocol outlines the recommended disposal process.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, contaminated solutions, and grossly contaminated items (e.g., pipette tips, gloves), must be classified as hazardous chemical waste.
-
This waste stream must be segregated from non-hazardous and other incompatible chemical wastes. It is incompatible with strong oxidizing agents and strong bases.
2. Waste Collection and Storage:
-
Collect liquid waste in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Solid waste, such as contaminated personal protective equipment (PPE) and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from sources of ignition.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Ensure that all waste containers are properly labeled with the chemical name ("this compound Waste"), hazard symbols (e.g., irritant, environmentally hazardous), and the date of accumulation.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Bromopentadecane-1-13C
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromopentadecane-1-13C. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromopentadecane is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, adherence to appropriate personal protective equipment protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z.87.1 1989 standard or European Standard EN166. A face shield may be required for tasks with a high risk of splashing[2][3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against a broad range of chemicals, including oils and some acids and bases[5][6]. For prolonged contact or when handling larger quantities, consider gloves with greater chemical resistance such as neoprene or Viton™[5]. Always inspect gloves for tears or punctures before use[4]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. For enhanced protection, a Nomex® or similar flame-resistant lab coat can be used, especially when working with flammable substances[4]. |
| Respiratory Protection | Respirator | Under normal use with adequate ventilation, respiratory protection is not typically required. However, if vapors or mists are generated, a multi-purpose combination respirator cartridge or a dust mask (type N95) should be used[3]. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Operational Plan for Handling
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[2].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes[2][3]. Do not breathe in vapors or mists[2][3].
-
Hygiene: After handling, wash hands and any exposed skin thoroughly. Contaminated clothing and gloves should be removed and washed before reuse[2].
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention[2].
Storage Plan
-
Store away from incompatible materials such as strong oxidizing agents and strong bases[2][3].
-
This compound is classified as a combustible liquid.
Disposal Plan
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.
Disposal Methodology
-
Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[2].
-
Containment: For spills, use an inert absorbent material like sand or silica gel to soak up the chemical. The absorbed material should then be placed in a suitable, closed container for disposal[2][3][7].
-
Consult Regulations: Always consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure proper disposal procedures are followed.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
